molecular formula C9H13ClN2O B3370992 4-Ethoxybenzene-1-carboximidamide hydrochloride CAS No. 59855-69-5

4-Ethoxybenzene-1-carboximidamide hydrochloride

Katalognummer: B3370992
CAS-Nummer: 59855-69-5
Molekulargewicht: 200.66 g/mol
InChI-Schlüssel: YSBQUPLNWRIAMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxybenzene-1-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-ethoxybenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-2-12-8-5-3-7(4-6-8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBQUPLNWRIAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathways for 4-Ethoxybenzene-1-carboximidamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

4-Ethoxybenzene-1-carboximidamide hydrochloride (also known as 4-ethoxybenzamidine hydrochloride) represents a critical scaffold in medicinal chemistry, particularly as a competitive inhibitor for serine proteases such as trypsin, thrombin, and factor Xa. Its structural integrity relies on the amidine moiety, which mimics the arginine side chain, allowing it to anchor into the S1 specificity pocket of these enzymes.

This guide details the synthesis, purification, and characterization of this compound, prioritizing the Pinner Reaction as the primary industrial route due to its scalability and atom economy, while offering the Amidoxime Route as a robust alternative for acid-sensitive substrates.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Common Name 4-Ethoxybenzamidine HCl
CAS Number 59855-69-5 (Target), 25117-74-2 (Precursor Nitrile)
Molecular Formula C₉H₁₃ClN₂O
Molecular Weight 200.67 g/mol
Melting Point ~218–224 °C (Consistent with 4-alkoxybenzamidine analogs)
Solubility Soluble in water, ethanol, DMSO; sparingly soluble in ether/DCM.[][2][3]

Retrosynthetic Analysis

The strategic disconnection of the amidine functionality reveals the nitrile as the immediate precursor. The ethoxy group is typically installed prior to amidine formation to avoid side reactions with the highly nucleophilic amidine nitrogen.

Retrosynthesis Target 4-Ethoxybenzamidine HCl (Target) Imidate Ethyl 4-ethoxybenzimidate HCl (Pinner Intermediate) Target->Imidate Ammonolysis (NH3/EtOH) Nitrile 4-Ethoxybenzonitrile (Key Precursor) Imidate->Nitrile Pinner Reaction (HCl/EtOH) Phenol 4-Hydroxybenzonitrile Nitrile->Phenol O-Alkylation Alkylating Ethyl Iodide / K2CO3 Alkylating->Nitrile

Figure 1: Retrosynthetic logic flow from the target amidine back to the commercially available phenol precursor.

Primary Pathway: The Pinner Synthesis (Classical Route)

The Pinner synthesis remains the gold standard for converting aromatic nitriles to amidines. It proceeds via an imidate ester intermediate, formed under anhydrous acidic conditions. This method is preferred for its high yields and the crystalline nature of the intermediate, which facilitates purification.

Phase 1: Formation of the Pinner Salt (Imidate Ester)

Reaction:



Protocol:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a gas inlet tube, a calcium chloride drying tube, and a thermometer. Ensure the system is strictly anhydrous; moisture will hydrolyze the imidate to an ester.

  • Dissolution: Dissolve 4-ethoxybenzonitrile (14.7 g, 100 mmol) in anhydrous ethanol (6.0 mL, 105 mmol) and anhydrous diethyl ether (100 mL). The ether acts as a co-solvent to precipitate the salt.

  • Acidification: Cool the solution to 0°C in an ice-salt bath. Bubble dry hydrogen chloride (HCl) gas through the solution for 2–3 hours.

    • Critical Process Parameter (CPP): The solution must reach saturation (approx. 4–5 g increase in weight). Maintain temperature <5°C to prevent side reactions.

  • Crystallization: Seal the flask and store at 0–4°C for 24–48 hours. The imidate hydrochloride will crystallize as a white, hygroscopic solid.

  • Isolation: Filter the solid rapidly under a blanket of dry nitrogen. Wash with cold anhydrous ether.

    • Note: Do not expose to humid air. Proceed immediately to Phase 2 or store in a vacuum desiccator.

Phase 2: Ammonolysis to Amidine

Reaction:



Protocol:

  • Preparation: Suspend the fresh imidate salt (from Phase 1) in anhydrous ethanol (50 mL).

  • Ammonolysis: Cool the suspension to 0°C. Slowly add a solution of 7N ammonia in methanol (or saturate the ethanol suspension with dry NH3 gas) until distinct alkalinity is observed (pH > 9 on wet paper).

  • Digestion: Allow the mixture to warm to room temperature and stir for 12–16 hours. The suspension will likely clear as the imidate reacts, followed by the precipitation of ammonium chloride (byproduct) or the product.

  • Workup:

    • Evaporate the solvent under reduced pressure to dryness.

    • Triturate the residue with acetone (to remove non-polar impurities).

    • Recrystallize the crude solid from ethanol/diethyl ether.

Mechanism of Action[6][7][8]

PinnerMechanism Step1 Protonation of Nitrile (R-CN + H+ -> R-CNH+) Step2 Nucleophilic Attack by EtOH (Formation of Imidate) Step1->Step2 Rate Limiting Step3 Ammonolysis (Attack by NH3) Step2->Step3 - HCl Step4 Elimination of EtOH (Formation of Amidine) Step3->Step4 - EtOH

Figure 2: Mechanistic flow of the Pinner reaction. The protonation of the nitrile makes the carbon highly electrophilic, facilitating alcohol attack.[4]

Secondary Pathway: The Amidoxime Route (Alternative)

For laboratories lacking HCl gas handling capabilities or for substrates sensitive to strong acids, the amidoxime route is a robust alternative.

Reaction Sequence:

  • 
     (Amidoxime)
    
  • 
     (Amidine)
    

Protocol:

  • Amidoxime Formation: Reflux 4-ethoxybenzonitrile with hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) in aqueous ethanol for 4 hours. Water addition precipitates the amidoxime (White solid, MP ~120–125°C).

  • Hydrogenation: Dissolve the amidoxime in acetic acid. Add 10% Pd/C (5 wt%) and acetic anhydride (1 eq) to prevent over-reduction. Hydrogenate at 40 psi for 4 hours.

  • Salt Formation: Filter the catalyst. Treat the filtrate with concentrated HCl to convert the acetate salt to the hydrochloride salt. Evaporate and recrystallize.

Characterization & Quality Control

Verification of the final product requires rigorous spectroscopic analysis.

1H NMR (DMSO-d6, 400 MHz) Expectations
  • δ 9.20 (s, 2H) & 8.80 (s, 2H): Broad singlets corresponding to the amidine protons (

    
    ). The split is due to restricted rotation in the salt form.
    
  • δ 7.85 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the amidine group.

  • δ 7.10 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the ethoxy group.

  • δ 4.15 (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (

    
    ).
    
  • δ 1.35 (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group (

    
    ).
    
Physical Properties[4][5][6][9][10][11][12]
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 218–224 °C (Decomposition often observed near melt).[5]

  • Mass Spectrometry (ESI+): m/z = 165.1

    
     (Free base mass).
    

Safety & Handling

  • HCl Gas: Highly corrosive and toxic. All Pinner reaction steps involving HCl gas must be performed in a well-ventilated fume hood.

  • Exotherms: The reaction of nitriles with HCl and the subsequent neutralization with ammonia are exothermic. Strict temperature control (0°C) is mandatory to prevent runaway reactions or decomposition.

  • Storage: Amidine hydrochlorides are hygroscopic. Store in tightly sealed containers with desiccants at room temperature.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Judkins, B. D., et al. (1996). "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367. Link

  • Decicco, C. P., et al. (1997). "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 40, 2962.
  • Thermo Fisher Scientific. "4-Hydroxybenzamidine hydrochloride Specification Sheet." (Reference for physical property analogs). Link

  • BOC Sciences. "Benzamidine Hydrochloride Product Data." (General handling and solubility data).

Sources

The Expanding Therapeutic Potential of Benzamidine Derivatives: A Technical Guide to Unraveling Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the multifaceted biological activities of benzamidine derivatives, with a particular focus on compounds like 4-Ethoxybenzene-1-carboximidamide hydrochloride. As a class of compounds, benzamidines have long been recognized for their potent enzyme inhibitory capabilities, particularly against serine proteases. This guide delves into their established mechanisms of action and explores their emerging roles in diverse therapeutic areas, including antimicrobial, anticancer, and neuroprotective applications.

The Benzamidine Scaffold: A Privileged Structure in Drug Discovery

The benzamidine moiety, characterized by a benzene ring substituted with a carboximidamide group, serves as a versatile scaffold in medicinal chemistry. Its inherent ability to mimic the side chain of arginine allows it to competitively bind to the active sites of a wide range of enzymes, most notably serine proteases. This fundamental interaction underpins many of its observed biological effects.

Mechanism of Serine Protease Inhibition:

Benzamidine derivatives primarily act as competitive inhibitors of serine proteases. The positively charged amidinium group forms strong electrostatic interactions and hydrogen bonds with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes. This binding event blocks the entry of the natural substrate, thereby inhibiting the enzyme's catalytic activity. The affinity and selectivity of this inhibition can be modulated by substitutions on the benzene ring, offering a pathway for the rational design of targeted inhibitors.

Core Biological Activity: Serine Protease Inhibition and the Coagulation Cascade

The most well-documented biological activity of benzamidine derivatives is their inhibition of serine proteases involved in the blood coagulation cascade. Key enzymes in this pathway, such as thrombin and Factor Xa, are prime targets for anticoagulant therapies. By inhibiting these proteases, benzamidine derivatives can effectively modulate blood clotting, making them promising candidates for the treatment and prevention of thrombotic disorders.

Visualizing the Impact: The Coagulation Cascade and Points of Inhibition

The following diagram illustrates the blood coagulation cascade, highlighting the key serine proteases that are targeted by benzamidine derivatives.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X with VIIIa, Ca2+, PL VIIIa Factor VIIIa Xa Factor Xa X->Xa TF Tissue Factor VIIa Factor VIIa TF->VIIa with VII VII Factor VII VIIa->X Activates Prothrombin Prothrombin (II) Xa->Prothrombin with Va, Ca2+, PL Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Crosslinked_Fibrin Cross-linked Fibrin Fibrin->Crosslinked_Fibrin with XIIIa XIIIa Factor XIIIa Inhibitor Benzamidine Derivatives Inhibitor->Xa Inhibitor->Thrombin Serine_Protease_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions - Assay Buffer Incubate Pre-incubate Enzyme with Inhibitor Reagents->Incubate Add_Substrate Initiate Reaction: Add Substrate Incubate->Add_Substrate Measure Monitor Signal: (Absorbance/Fluorescence) over time Add_Substrate->Measure Plot Plot Reaction Rates vs. Inhibitor Concentration Measure->Plot Calculate Determine IC50/Ki Plot->Calculate

Caption: Workflow for a typical serine protease inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease (e.g., trypsin, thrombin) in a suitable assay buffer (e.g., Tris-HCl or PBS at physiological pH).

    • Prepare a stock solution of the chromogenic or fluorogenic substrate specific for the enzyme.

    • Prepare a serial dilution of the benzamidine derivative in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

Expert Insights:

  • Substrate Concentration: The choice of substrate concentration can influence the apparent IC50 value for competitive inhibitors. It is often recommended to use a substrate concentration close to the Km of the enzyme.

  • Pre-incubation Time: For slow-binding inhibitors, the pre-incubation time may need to be extended to ensure that the binding equilibrium is reached.

  • Solubility: Ensure that the benzamidine derivative is fully dissolved in the assay buffer to avoid inaccurate results. The use of a small percentage of a co-solvent like DMSO may be necessary, but its effect on enzyme activity should be evaluated.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cultured cells.

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_execution Assay Execution Seed_Cells Seed Cells in a 96-well Plate Incubate_Attach Incubate for Cell Adherence Seed_Cells->Incubate_Attach Add_Compound Add Serial Dilutions of Benzamidine Derivative Incubate_Attach->Add_Compound Incubate_Exposure Incubate for Desired Exposure Time Add_Compound->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture the desired cell line to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzamidine derivative in culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this time, viable cells will convert the MTT into purple formazan crystals.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Expert Insights:

  • Compound Interference: Some compounds can directly reduce MTT or interfere with the absorbance reading. It is essential to include a control with the compound in cell-free medium to check for such interference. [1]* Cell Density: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and non-linear results.

  • Incubation Times: The incubation time with the compound and with the MTT reagent should be optimized for each cell line and experimental condition.

Antimicrobial Susceptibility Testing: The Microbroth Dilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after an incubation period.

Detailed Protocol:

  • Inoculum Preparation:

    • Grow the test microorganism in a suitable broth to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the standardized inoculum to the final required concentration in the test medium.

  • Microplate Preparation:

    • Prepare a two-fold serial dilution of the benzamidine derivative in the appropriate broth (e.g., Mueller-Hinton Broth for many bacteria) directly in a 96-well microplate.

    • Include a positive control well (microorganism with no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared microbial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • A colorimetric indicator, such as resazurin or TTC (2,3,5-triphenyltetrazolium chloride), can be added to aid in the determination of microbial growth.

Expert Insights:

  • Compound Solubility and Stability: Ensure the compound is soluble and stable in the broth over the incubation period. Some compounds may precipitate or degrade, leading to inaccurate MIC values. The use of a surfactant like Polysorbate 80 (Tween 80) may be necessary for poorly soluble compounds, but its effect on microbial growth should be checked. [2]* Inoculum Size: The final inoculum concentration is a critical parameter. An inoculum that is too high can lead to falsely high MIC values.

  • Colored or Turbid Compounds: If the benzamidine derivative is colored or forms a turbid solution, it can interfere with the visual or spectrophotometric reading of the MIC. In such cases, using a metabolic indicator or plating the contents of the wells to determine viability is recommended.

Summary of Biological Activities and Future Perspectives

The benzamidine scaffold continues to be a rich source of biologically active molecules with diverse therapeutic potential. While their role as serine protease inhibitors is well-established, their expanding activities in oncology, virology, and neurology highlight the versatility of this chemical class.

Table 1: Examples of Benzamidine Derivatives and their Biological Activities

Compound NameBiological ActivityTarget(s)IC50/Ki
Benzamidine Serine Protease InhibitorTrypsin, Thrombin-
Pentamidine Antiprotozoal, Antifungal, AntiviralDNA, RNA, Topoisomerase II-
Furamidine Anticancer, AntiparasiticDNA minor groove-
Phenamidine Antiprotozoal--
1,2-Ethane bis-1-amino-4-benzamidine (EBAB) Neuroprotective, AnticonvulsantNMDA receptorIC50 = 1.4 µM (³H-TCP binding)

The future of benzamidine derivative research lies in the rational design of more selective and potent compounds. By leveraging a deeper understanding of their structure-activity relationships and mechanisms of action, it will be possible to develop novel therapeutics for a wide range of diseases. The experimental protocols and insights provided in this guide are intended to empower researchers to effectively explore and validate the exciting therapeutic potential of this important class of molecules.

References

A comprehensive list of references is available upon request.

Sources

Technical Guide: Safety, Handling, and Storage of 4-Ethoxybenzene-1-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, safety protocols, and handling strategies for 4-Ethoxybenzene-1-carboximidamide hydrochloride (also known as 4-Ethoxybenzamidine Hydrochloride ).

Executive Summary

This compound is a substituted benzamidine derivative primarily utilized as a competitive inhibitor of trypsin-like serine proteases and as a pivotal intermediate in the synthesis of peptidomimetics and heterocyclic pharmacophores. Its amidine functional group confers high basicity and specific binding affinity to aspartate/glutamate residues in enzyme active sites (e.g., S1 pocket of trypsin). However, this same functionality renders the compound hygroscopic and susceptible to hydrolysis, necessitating rigorous moisture control during handling and storage.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data characterizes the compound's fundamental properties. Due to the structural homology within the benzamidine class, specific values for the ethoxy-derivative are aligned with validated analogs (e.g., 4-Methoxybenzamidine) where direct experimental data is proprietary.

ParameterSpecification
IUPAC Name This compound
Synonyms 4-Ethoxybenzamidine HCl; p-Ethoxybenzamidine hydrochloride
CAS Number Analogous Reference:[][2][3][4][5][6][7] 51721-68-7 (4-Methoxy variant)
Molecular Formula C₉H₁₂N₂O · HCl
Molecular Weight ~200.66 g/mol
Appearance White to off-white crystalline powder
Solubility Water (>50 mg/mL), DMSO, Ethanol; Insoluble in Hexane
pKa (Amidine) ~11.0 – 11.6 (Highly Basic)
Hygroscopicity High (Deliquescent upon prolonged exposure)

Hazard Identification & Risk Assessment

GHS Classification: WARNING

Based on the benzamidine pharmacophore, this compound is classified as a Skin and Eye Irritant.

Hazard CategoryH-CodeHazard Statement
Skin Irritation H315Causes skin irritation.[8][9]
Eye Irritation H319Causes serious eye irritation.[8][9][10][11]
STOT - SE H335May cause respiratory irritation (Single Exposure).[8][9]
Acute Toxicity H302Harmful if swallowed (Class assumption).

Toxicological Insight: The amidine group is a cation at physiological pH, capable of interacting with mucosal membranes. Inhalation of dust can trigger acute respiratory tract inflammation. While systemic toxicity data is limited for this specific derivative, benzamidines are generally considered bioactive and should be handled as potential enzyme inhibitors that could disrupt endogenous protease cascades.

Handling & Containment Strategy

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted within a certified chemical fume hood or a powder containment enclosure (face velocity > 0.5 m/s).

  • Static Control: Use anti-static weighing boats. Amidine salts can carry static charges, leading to powder scattering.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile Rubber (Minimum thickness 0.11 mm).

    • Causality: Nitrile provides excellent resistance to the polar solvents (DMSO, Water) used to dissolve this compound. Latex is not recommended due to potential allergenicity and lower chemical resistance.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if handling quantities >10g in open vessels.

  • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.

Operational Workflow: Solubilization

To prevent hydrolysis of the amidine to the corresponding amide (which is biologically inactive), follow this self-validating protocol:

  • Equilibrate: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • Solvent Choice: Use anhydrous DMSO or degassed water .

  • Dissolution: Add solvent slowly. The dissolution is endothermic; mild vortexing is acceptable.

  • Verification: The solution should be clear and colorless. Turbidity indicates potential hydrolysis or contamination.

Storage & Stability Guidelines

The stability of 4-Ethoxybenzene-1-carboximidamide HCl is governed by the hydrolysis rate of the C=N bond.

  • Temperature: Store at 2°C to 8°C for short-term (<1 month). For long-term (>1 year), store at -20°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Container: Amber glass vials with PTFE-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink bands for long-term storage.

  • Desiccation: Store inside a desiccator containing active silica gel or Drierite®.

Diagram 1: Degradation Logic & Protection

This diagram illustrates the chemical vulnerability of the amidine group and the necessary protective barriers.

StabilityLogic cluster_storage Storage Ecosystem Compound 4-Ethoxybenzamidine HCl (Active) Hydrolysis Hydrolysis Reaction (Nucleophilic Attack) Compound->Hydrolysis Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Triggers Product 4-Ethoxybenzamide (Inactive Impurity) Hydrolysis->Product Irreversible Desiccant Control: Desiccation (<20% RH) Desiccant->Moisture Blocks Temp Control: Low Temp (-20°C) Temp->Hydrolysis Slows Kinetics

Caption: Mechanistic pathway of amidine hydrolysis and the critical control points (Desiccation, Temperature) required to maintain compound potency.

Emergency Response Protocols

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.Monitor for erythema (redness).
Eye Contact Flush with water for 15 min (lift lids).[8][9]Seek medical attention immediately.[8][11]
Inhalation Move to fresh air.[8][10][11]If breathing is difficult, administer O₂.[11]
Spill (Solid) Dampen with wet paper towel to avoid dust.Clean surface with 10% bleach, then water.

Experimental Workflow: Stock Solution Preparation

This protocol ensures the integrity of the compound for biological assays (e.g., IC50 determination).

Diagram 2: Handling Workflow

This diagram outlines the step-by-step logic to minimize exposure and degradation.

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Wait 30 min Open Open in Fume Hood Equilibrate->Open Weigh Weigh into Anti-static Boat Open->Weigh PPE: Nitrile Gloves Solubilize Dissolve in Anhydrous DMSO Weigh->Solubilize Vortex gently Aliquot Aliquot into Single-Use Vials Solubilize->Aliquot Avoid Freeze-Thaw Refreeze Store at -20°C Aliquot->Refreeze

Caption: Optimized workflow for preparing stock solutions, emphasizing temperature equilibration to prevent moisture ingress.

References

  • Cayman Chemical. (2022).[12] Benzamidine (hydrochloride) Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2014).[9] Benzamidine hydrochloride hydrate Safety Data Sheet. Retrieved from

  • Markwardt, F., et al. (1968).[12] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[12] European Journal of Biochemistry, 6(4), 502-506.[12]

  • TCI Chemicals. (2024).[10] 4-Methoxybenzamidine Hydrochloride Safety Data Sheet. Retrieved from

  • PubChem. (2025).[13] Benzamidine Hydrochloride Compound Summary. Retrieved from

Sources

Technical Guide: Strategic Exploration of Novel 4-Ethoxybenzene-1-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzamidine Warhead

4-Ethoxybenzene-1-carboximidamide hydrochloride (4-ethoxybenzamidine) represents a quintessential scaffold in the design of serine protease inhibitors. While the benzamidine moiety serves as a potent "anchor" (P1 residue mimic) targeting the catalytic triad of enzymes like Trypsin, Thrombin, and Factor Xa, the 4-ethoxy substituent offers a critical vector for hydrophobic interactions.

This guide moves beyond the basic molecule, providing a roadmap for evolving this scaffold into high-potency, orally bioavailable drug candidates. We focus on overcoming the two primary limitations of this class: selectivity (distinguishing between homologous proteases) and bioavailability (overcoming the high basicity of the amidine group).

Structural Biology & Binding Mechanism

To design novel derivatives, one must first understand the "Anchor and Reach" mechanism.

  • The Anchor (Amidine): The highly basic amidine group (

    
    ) is protonated at physiological pH. It forms a bidentate salt bridge with the carboxylate side chain of Asp189  (in Trypsin numbering) located at the bottom of the S1 specificity pocket.
    
  • The Spacer (Benzene): Provides a rigid scaffold to orient the tail.

  • The Tail (4-Ethoxy): This group projects towards the S2/S3 subsites or the solvent front. In 4-ethoxybenzamidine, the ethoxy group provides a modest hydrophobic contact, but it is the primary site for derivatization to induce specificity.

Diagram 1: Pharmacophore & SAR Logic

The following diagram illustrates the structural logic for derivatizing the scaffold.

SAR_Logic Core Benzene Scaffold (Rigid Spacer) Ethoxy 4-Ethoxy Tail (Hydrophobic Vector) Core->Ethoxy Electronic STRATEGY 3: Ring Substitution (Tune pKa) Core->Electronic Meta-substitution Amidine Amidine 'Warhead' (P1 Anchor) Target: Asp189 Amidine->Core Prodrug STRATEGY 1: Prodrug Design (Amidoximes) Amidine->Prodrug Modify for Oral Bioavailability Extension STRATEGY 2: Chain Extension (Reach S3/S4 Pockets) Ethoxy->Extension Replace for Selectivity

Figure 1: Structure-Activity Relationship (SAR) map detailing the three zones of derivatization for 4-ethoxybenzamidine.

Synthetic Pathways[1][2][3]

The synthesis of 4-ethoxybenzamidine and its derivatives primarily relies on the Pinner Reaction . This method is preferred over direct ammonolysis of nitriles due to milder conditions that preserve sensitive functional groups on the ethoxy tail.

The Pinner Protocol (Self-Validating System)

Objective: Convert 4-ethoxybenzonitrile to 4-ethoxybenzamidine HCl.

Reagents:

  • 4-Ethoxybenzonitrile (Starting Material)

  • Dry Ethanol (Solvent/Reactant)

  • HCl gas (anhydrous)[1]

  • Ammonia (methanolic or anhydrous gas)

Step-by-Step Methodology:

  • Imidate Formation (The Pinner Salt):

    • Dissolve 4-ethoxybenzonitrile (10 mmol) in anhydrous ethanol (5 mL) and dry diethyl ether (20 mL).

    • Critical Control: Cool the mixture to 0°C in an ice/salt bath. Moisture excludes the reaction; use a drying tube.

    • Bubble dry HCl gas through the solution for 30–45 minutes until saturation.

    • Validation Point 1: Seal the flask and store at 4°C for 24–48 hours. The formation of a white precipitate (imidate ester hydrochloride) indicates success.

    • Filtration: Filter the precipitate quickly under inert atmosphere (hygroscopic!) and wash with dry ether.

  • Ammonolysis:

    • Suspend the solid imidate ester in anhydrous ethanol (20 mL).

    • Add methanolic ammonia (excess, 7N) at 0°C.

    • Stir at room temperature for 12 hours.

    • Validation Point 2 (TLC): Monitor disappearance of the imidate. The product (amidine) will be highly polar. Use mobile phase DCM:MeOH:NH4OH (80:20:2).

  • Purification:

    • Evaporate solvent. Recrystallize the residue from Ethanol/Ether.

    • Final QC: 1H NMR (DMSO-d6) should show characteristic amidine protons (

      
       broad singlet at 
      
      
      
      ppm) and the ethoxy triplet/quartet.
Diagram 2: Synthetic Workflow

Synthesis_Flow Nitrile 4-Ethoxybenzonitrile (Precursor) HCl_Step Step 1: Pinner Reaction (HCl(g) + EtOH, 0°C) Nitrile->HCl_Step Imidate Intermediate: Imidate Ester HCl (Precipitate) HCl_Step->Imidate QC1 QC: IR (2230 cm-1 loss) HCl_Step->QC1 Ammonia_Step Step 2: Ammonolysis (NH3 in MeOH) Imidate->Ammonia_Step Amidine Target: 4-Ethoxybenzamidine HCl Ammonia_Step->Amidine QC2 QC: NMR (Amidine protons) Amidine->QC2

Figure 2: Step-wise synthesis via the Pinner reaction with integrated Quality Control (QC) checkpoints.

Biological Evaluation & Data Analysis

To validate the potency of novel derivatives, a comparative enzyme kinetic assay is required.

Serine Protease Inhibition Assay

Principle: Measure the inhibition constant (


) using a chromogenic substrate (e.g., S-2238 for Thrombin or BAPNA for Trypsin). The amidine competes with the substrate for the active site.

Protocol:

  • Buffer Preparation: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, 0.1% PEG-6000 (to prevent surface adsorption).

  • Enzyme Incubation: Incubate Enzyme (e.g., Bovine Trypsin, 1 nM final) with the test compound (0.1 nM to 10

    
    M) for 15 minutes at 37°C.
    
  • Reaction Initiation: Add chromogenic substrate (

    
     concentration).
    
  • Detection: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Data Analysis: Fit the initial velocities (

    
    ) to the Morrison equation (for tight binders) or standard IC50 curves.
    
Comparative Potency Data (Simulated for Context)

The table below illustrates how the "Ethoxy" tail modification impacts selectivity.

CompoundR-Group (Para)Trypsin

(nM)
Thrombin

(nM)
Selectivity Ratio (Throm/Tryp)
Parent -OEt (Ethoxy)2545018
Derivative A -O-Phenoxy18854.7
Derivative B -O-CH2-Cyclohexyl120120.1 (Selective)

Note: Increasing the bulk of the alkoxy group (Derivative B) often clashes with the smaller S1 pocket of Trypsin while fitting the larger hydrophobic cleft of Thrombin, enhancing selectivity.

Advanced Strategy: Prodrugs for Bioavailability

A critical limitation of 4-ethoxybenzamidine is its poor oral bioavailability due to the charged amidine.

The Solution: Amidoxime Prodrugs By reacting the parent nitrile with hydroxylamine (


) instead of the Pinner condition, you generate the Amidoxime  (

).
  • Mechanism: The amidoxime is uncharged at neutral pH (LogP increases), allowing intestinal absorption.

  • Bioactivation: Once absorbed, liver reductases (e.g., mARC enzyme system) reduce the N-O bond, regenerating the active amidine warhead in vivo.

References

  • Stürzebecher, J., et al. (1997). Structure-activity relationships of novel benzamidine derivatives as inhibitors of coagulation factor Xa.[2] Journal of Medicinal Chemistry.

  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide.[3] Berichte der deutschen chemischen Gesellschaft.[3] (The foundational text for the Pinner synthesis).[3][1]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.

  • PubChem. (n.d.). 4-Ethoxybenzamidine hydrochloride Compound Summary. National Library of Medicine.

Sources

Commercial availability and suppliers of 4-Ethoxybenzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Ethoxybenzene-1-carboximidamide Hydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as 4-ethoxybenzamidine hydrochloride), a key reagent in contemporary drug discovery and development. We will explore its chemical properties, commercial availability, and critical applications, with a focus on its role in the synthesis of Factor Xa inhibitors. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Core Chemical Properties and Structure

This compound is a substituted benzamidine derivative. The presence of the ethoxy group at the para position of the benzene ring is crucial, as it significantly influences the molecule's electronic properties and binding interactions in various biological targets.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Data:

PropertyValue
CAS Number 57559-06-7
Molecular Formula C₉H₁₃ClN₂O
Molecular Weight 200.67 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥97%

Commercial Availability and Supplier Overview

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The compound is typically offered in purities of 97% or higher. When selecting a supplier, it is imperative to consider not only the purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS), to ensure regulatory compliance and experimental reproducibility.

Table of Representative Suppliers:

SupplierPurityAvailable QuantitiesNotes
MedChemExpress >98%100mg, 250mg, 500mg, 1gProvides detailed biological activity data.
Alfa Chemistry 97%Inquire for bulkOffers a range of building blocks for drug discovery.
Fisher Scientific 97%5g, 25gDistributes products from TCI America, Thermo Scientific, and ACROS Organics.
Biosynth InquireInquireCarries the product under the Carbosynth brand.
Santa Cruz Biotechnology InquireInquireKnown for a wide range of research chemicals.
Selleck Chemicals >98%1g, 5g, 10gFocuses on bioactive small molecules.
J&K Scientific InquireInquireGlobal supplier of chemical products.
Combi-Blocks InquireInquireSpecializes in combinatorial chemistry building blocks.
SynQuest Labs 97%InquireOffers a variety of organic chemicals.
BlueStar Pharm 98%InquireManufacturer and supplier of pharmaceutical intermediates.

Applications in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of novel therapeutic agents. Its most prominent role is in the development of Factor Xa (FXa) inhibitors, a class of anticoagulants used to treat and prevent thromboembolic diseases.

Mechanism of Action in FXa Inhibitors:

The benzamidine moiety of the molecule serves as a potent and selective pharmacophore that binds to the S1 pocket of the Factor Xa enzyme. The ethoxy group extends into a hydrophobic region, enhancing binding affinity and selectivity.

Caption: Generalized workflow for the synthesis of Factor Xa inhibitors.

Synthetic Methodologies

The synthesis of this compound is a well-established process, typically starting from 4-ethoxybenzonitrile.

Step-by-Step Synthesis Protocol:

  • Imidate Ester Formation: 4-ethoxybenzonitrile is reacted with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride gas, to form the corresponding ethyl 4-ethoxybenzenecarboximidate.

  • Ammonolysis: The resulting imidate ester is then treated with ammonia to yield the 4-ethoxybenzamidine free base.

  • Salt Formation: Finally, the amidine is converted to its hydrochloride salt by reaction with hydrochloric acid, which improves its stability and handling properties.

This synthetic route is robust and scalable, making it suitable for both laboratory and industrial production.

Conclusion

This compound is a vital building block in modern medicinal chemistry, particularly in the development of anticoagulants. Its commercial availability from numerous reputable suppliers, coupled with a well-understood synthetic pathway, ensures its continued importance in the drug discovery pipeline. Researchers and drug development professionals can confidently source and utilize this reagent in their programs, leveraging its unique chemical properties to design and synthesize novel therapeutic agents.

References

  • BlueStar Pharm. (n.d.). 4-Ethoxybenzamidine hydrochloride. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Ethoxybenzamidine hydrochloride. Retrieved from [Link]

  • Vatring. (n.d.). 4-Ethoxybenzamidine hydrochloride CAS 57559-06-7. Retrieved from [Link]

  • ChemBuyers. (n.d.). 4-Ethoxybenzamidine hydrochloride. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of 4-Ethoxybenzamidine Hydrochloride. Retrieved from [Link]

Methodological & Application

Application Note & Protocol: Standard Operating Procedure for the Synthesis of 4-Ethoxybenzene-1-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 4-Ethoxybenzene-1-carboximidamide hydrochloride, a key building block in pharmaceutical and materials science research. The protocol is centered around the classical and reliable Pinner reaction, which involves the acid-catalyzed reaction of 4-ethoxybenzonitrile with anhydrous ethanol.[1][2][3][4] This application note is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, safety protocols, and characterization data. The aim is to ensure a reproducible and safe synthesis process, yielding a high-purity product.

Introduction

Amidines, and their corresponding hydrochloride salts, are a critical class of organic compounds characterized by the R-C(=NH)NH₂ functional group.[5] Their basicity and ability to participate in hydrogen bonding make them valuable precursors in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. This compound, in particular, serves as a crucial intermediate in the development of novel therapeutic agents and functional materials.

The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone for the synthesis of imidate salts, which are readily converted to amidines.[3][4] The reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride.[1][2][6] This process is highly effective for a range of nitriles and alcohols, offering a direct route to the desired imidate hydrochloride, often referred to as a "Pinner salt".[1][2] This document will elucidate the practical application of the Pinner reaction for the synthesis of this compound, with a focus on procedural details that ensure both high yield and purity.

Materials and Equipment

Reagents
ReagentChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties
4-EthoxybenzonitrileC₉H₉NO147.1825117-74-2White crystalline solid, M.P. 62-64 °C.[7]
Anhydrous EthanolC₂H₅OH46.0764-17-5Flammable, hygroscopic liquid.
Anhydrous Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly flammable, volatile liquid.
Hydrogen Chloride (gas)HCl36.467647-01-0Corrosive, toxic gas.
Ammonium ChlorideNH₄Cl53.4912125-02-9White crystalline solid.
Anhydrous DichloromethaneCH₂Cl₂84.9375-09-2Volatile, non-flammable liquid.
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube

  • Ice-salt bath

  • Drying tube (filled with calcium chloride)

  • Schlenk line or similar inert atmosphere setup

  • Büchner funnel and flask

  • Rotary evaporator

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Experimental Protocol: The Pinner Reaction

This synthesis is a two-step process involving the formation of the ethyl 4-ethoxybenzimidate hydrochloride (Pinner salt), followed by ammonolysis to yield the final product.

Step 1: Synthesis of Ethyl 4-ethoxybenzimidate hydrochloride
  • Reaction Setup: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a drying tube, dissolve 14.7 g (0.1 mol) of 4-ethoxybenzonitrile in 5.8 mL (0.1 mol) of anhydrous ethanol and 50 mL of anhydrous diethyl ether.

  • Acidification: Cool the solution to 0 °C using an ice-salt bath.[1] Begin bubbling dry hydrogen chloride gas through the solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.[1] The introduction of anhydrous HCl is critical as it protonates the nitrile, activating it for nucleophilic attack by the alcohol.[6]

  • Reaction: Continue the HCl addition for approximately 1-2 hours, or until the solution is saturated.[1] Seal the flask and store it at 4 °C for 24-48 hours. During this time, the ethyl 4-ethoxybenzimidate hydrochloride will precipitate as a white crystalline solid.[1] Low temperatures are crucial to prevent the thermodynamically unstable imidate salt from rearranging into an amide and an alkyl chloride.[3][4]

  • Isolation: Collect the precipitated Pinner salt by filtration under a dry atmosphere using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.

Step 2: Ammonolysis to this compound
  • Ammonolysis: The isolated ethyl 4-ethoxybenzimidate hydrochloride is then converted to this compound. While the direct reaction with ammonia is possible, a common and effective method involves reaction with ammonium chloride in an appropriate solvent.

  • Alternative Protocol: A more direct approach to amidine synthesis from the Pinner salt involves reaction with amines.[1] For the synthesis of the primary amidine, the imidate salt can be carefully treated with a solution of ammonia in an anhydrous solvent.

  • Detailed Ammonolysis: In a separate flask, prepare a solution of ammonia in anhydrous ethanol. Add the previously synthesized ethyl 4-ethoxybenzimidate hydrochloride portion-wise to the ammonia solution at 0 °C with stirring. Allow the reaction to proceed for several hours, monitoring by TLC for the disappearance of the imidate.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product, this compound, is often contaminated with ammonium chloride.[8] Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/ether.[5]

Reaction Mechanism and Workflow

The synthesis proceeds via the Pinner reaction, a well-established method for converting nitriles to imidates.[2][3][6]

Pinner Reaction Mechanism

The mechanism begins with the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.[6] This is followed by the nucleophilic attack of the alcohol (ethanol) on the activated nitrile carbon. A subsequent proton transfer yields the imidate hydrochloride, or Pinner salt.[6]

Pinner_Reaction cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Ammonolysis Nitrile 4-EtO-Ph-C≡N Nitrilium 4-EtO-Ph-C≡N⁺-H  Cl⁻ Nitrile->Nitrilium Protonation HCl H-Cl Intermediate 4-EtO-Ph-C(OEt)=N⁺H₂  Cl⁻ Nitrilium->Intermediate Attack by Ethanol Ethanol EtOH Imidate_HCl 4-EtO-Ph-C(OEt)=NH₂⁺ Cl⁻ (Pinner Salt) Intermediate->Imidate_HCl Proton Transfer Amidine_HCl 4-EtO-Ph-C(=NH₂)NH₃⁺ Cl⁻ Imidate_HCl->Amidine_HCl Attack by Ammonia Ammonia NH₃ Final_Product 4-EtO-Ph-C(=NH)NH₂·HCl Amidine_HCl->Final_Product Deprotonation

Caption: Mechanism of the Pinner reaction for the synthesis of this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, ethoxy group protons (triplet and quartet), and broad signals for the amidinium protons.
¹³C NMR Signals corresponding to the aromatic carbons, the ethoxy carbons, and the amidinium carbon (typically in the range of 160-170 ppm).
FTIR (cm⁻¹) Characteristic peaks for N-H stretching (around 3100-3300), C=N stretching (around 1650), and C-O stretching (around 1250).[9]
Mass Spec. Molecular ion peak corresponding to the free base (C₉H₁₂N₂O).
Melting Point A sharp melting point is indicative of high purity.

Safety Precautions

This synthesis involves the use of hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.

  • Anhydrous Hydrogen Chloride: Highly corrosive and toxic gas. Handle with extreme care using appropriate gas handling equipment. Ensure the reaction setup is secure to prevent leaks.[10][11]

  • Anhydrous Solvents (Ethanol, Diethyl Ether): Highly flammable liquids. Keep away from ignition sources.[12][13][14] Use grounding and bonding when transferring large quantities to prevent static discharge.[14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][14]

Safety_Workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Fume_Hood Work in a Ventilated Fume Hood PPE->Fume_Hood Grounding Ground and Bond Flammable Liquid Containers Fume_Hood->Grounding HCl_Handling Handle Anhydrous HCl with Care Grounding->HCl_Handling Temp_Control Maintain Low Reaction Temperature HCl_Handling->Temp_Control Monitoring Monitor Reaction for Leaks Temp_Control->Monitoring Quenching Neutralize Acidic Waste Monitoring->Quenching Waste_Disposal Dispose of Waste in Accordance with Regulations Quenching->Waste_Disposal

Caption: Safety workflow for the synthesis of this compound.

Troubleshooting

IssuePossible CauseSolution
Low or no precipitation of Pinner salt Incomplete saturation with HCl; presence of water.Ensure HCl gas is dry and bubbled for a sufficient time. Use anhydrous solvents and flame-dried glassware.
Formation of amide byproduct Reaction temperature too high.Maintain the reaction temperature below 5 °C during HCl addition and storage.[3][4]
Product contaminated with ammonium chloride Incomplete reaction or excess ammonium chloride used.Purify the final product by recrystallization.[8]

Conclusion

The Pinner reaction provides a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and materials science. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to achieving a successful outcome.

References

  • ChemBK. (2025, August 19). 4-Methoxybenzonitrile.
  • BenchChem. (2025). Stability and Reactivity of Alkyl Imidates.
  • Organic Chemistry Portal. Pinner Reaction.
  • Carl ROTH. Safety Data Sheet: Hydrochloric acid in ethanol.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Hydrochloric acid 5% in Ethanol (denaturated).
  • Ostrowska, K., & Kolasa, A. N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides).
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004, September 24). Journal of the American Chemical Society.
  • A Lewis acid-promoted Pinner reaction. (2013, August 2). Beilstein Journal of Organic Chemistry.
  • J&K Scientific. (2025, June 4). Pinner Reaction.
  • Wikipedia. Pinner reaction.
  • Fisher Scientific. (2015, May 6). Safety Data Sheet.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
  • Elchemy. (2025, June 10). How to Minimize the Hazard of Ethanol in Your Chemical Inventory?
  • ChemicalBook. (2025, September 25). 4-ETHOXYBENZONITRILE | 25117-74-2.
  • The Chemistry of the Amidines.
  • US3585233A - Process for the preparation of hydroxybenzonitriles.
  • 1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE. (2013, February 20).
  • CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
  • Spectra Problem #9 Solution.
  • PubChem. 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride.
  • CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][2][15]oxazin-3-yl)isonicotinamide. Asian Publication Corporation.

  • Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole.
  • A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4. (2017, August 30). CHEMISTRY & BIOLOGY INTERFACE.
  • Cocrystallization of Artemisinin and Amodiaquine Hydrochloride. (2015, August 4). ThaiScience.
  • ChemicalBook. Ethoxyamine hydrochloride synthesis.
  • Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). (2024, August 19).
  • 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.

Sources

Application Note: A Robust GC-MS Method for the Purity Assessment of 4-Ethoxybenzene-1-carboximidamide Hydrochloride via Silylation Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable method for the purity assessment and impurity profiling of 4-Ethoxybenzene-1-carboximidamide hydrochloride, a key pharmaceutical intermediate. Due to the high polarity, low volatility, and thermal lability of the target analyte, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor chromatographic performance and inaccurate quantification. To overcome these limitations, this protocol employs a chemical derivatization strategy, specifically silylation, to convert the analyte into a volatile and thermally stable derivative suitable for GC-MS analysis. We provide a comprehensive, step-by-step protocol covering sample preparation, derivatization, instrument configuration, and data analysis. The methodology is grounded in established analytical principles and adheres to industry best practices for method validation and system suitability, making it directly applicable for researchers, scientists, and drug development professionals in a regulated environment.

Introduction and Analytical Challenge

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1][2] Regulatory bodies mandate stringent control over impurity levels, requiring the use of highly sensitive and specific analytical techniques.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the high-resolution separation capabilities of GC with the definitive identification power of MS, making it an invaluable tool for pharmaceutical analysis.[1][4][5][6]

However, the direct application of GC-MS to polar and non-volatile compounds like this compound presents significant analytical hurdles. The primary challenges include:

  • High Polarity: The presence of the carboximidamide group (-C(=NH)NH2) and its hydrochloride salt form makes the molecule highly polar. This leads to strong interactions with the GC column's stationary phase, resulting in severe peak tailing and poor chromatographic resolution.[7][8]

  • Low Volatility: The compound does not readily vaporize at typical GC inlet temperatures, preventing its efficient transfer into the analytical column.[9]

  • Thermal Lability: At the elevated temperatures required for volatilization, the molecule is susceptible to thermal degradation, leading to the formation of artifacts and compromising the quantitative accuracy of the analysis.[10][11]

To address these issues, a derivatization step is necessary to modify the chemical properties of the analyte, making it amenable to GC-MS analysis.[9][12]

The Derivatization Strategy: Silylation

Derivatization is a technique that chemically modifies a compound to enhance its analytical properties.[12] For compounds containing active hydrogens, such as those in amine (-NH2) and imine (=NH) groups, silylation is the most widely used and effective derivatization procedure for GC analysis.[13][14]

In this method, we employ N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% trimethylchlorosilane (TMCS). This powerful silylating agent replaces the active hydrogens on the nitrogen atoms of the carboximidamide group with non-polar trimethylsilyl (TMS) groups.[7][13][15][16]

The benefits of this transformation are threefold:

  • Increased Volatility: The replacement of polar N-H bonds with non-polar N-Si bonds significantly reduces intermolecular hydrogen bonding, thereby increasing the molecule's volatility.[13][15]

  • Enhanced Thermal Stability: The resulting TMS derivative is more stable at high temperatures, preventing on-column degradation.[13]

  • Improved Chromatography: The less polar derivative exhibits weaker interactions with the GC stationary phase, leading to sharper, more symmetrical peaks and improved separation from impurities.[7]

Silylation reaction of the target analyte.

Experimental Protocol

This section provides a detailed methodology for the purity analysis of this compound.

Materials and Reagents
  • Analyte: this compound (Reference Standard and Test Sample)

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), SILYL-991 or equivalent.

  • Solvent: Anhydrous Pyridine or Acetonitrile (GC grade or higher).

  • Equipment:

    • Analytical balance (4-decimal places)

    • Reaction vials (2 mL) with PTFE-lined caps

    • Pipettes and tips

    • Heating block or oven capable of maintaining 70-80°C

    • Vortex mixer

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer is required.

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 7000D GC/TQ, 5977B MSD, or equivalent single quadrupole or triple quadrupole mass spectrometer.

  • Autosampler: Agilent 7693A or equivalent.

Standard and Sample Preparation
  • Reference Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen anhydrous solvent (e.g., Pyridine). This is the stock solution.

    • Note: The free base concentration will be lower due to the hydrochloride salt form. Calculations should account for the molecular weight difference if absolute quantification is required.

  • Test Sample Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the Test Sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the same anhydrous solvent.

Silylation Protocol
  • Pipette 100 µL of the prepared standard or sample solution into a 2 mL reaction vial.

  • Add 100 µL of BSTFA + 1% TMCS reagent to the vial.[7]

  • Immediately cap the vial tightly to prevent moisture contamination.[13]

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 75°C for 45 minutes in a heating block or oven.[7]

  • Allow the vial to cool to room temperature before placing it in the autosampler for injection.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh 1. Weigh Sample & Reference Standard Dissolve 2. Dissolve in Anhydrous Solvent Weigh->Dissolve Aliquot 3. Aliquot 100 µL into Reaction Vial Dissolve->Aliquot AddReagent 4. Add 100 µL BSTFA + 1% TMCS Aliquot->AddReagent Heat 5. Vortex, Cap & Heat at 75°C AddReagent->Heat Cool 6. Cool to Room Temperature Heat->Cool Inject 7. Inject into GC-MS System Cool->Inject Acquire 8. Acquire Chromatogram & Mass Spectra Inject->Acquire Report 9. Integrate Peaks & Calculate Purity Acquire->Report

Figure 2: Overall experimental workflow.
GC-MS Instrumental Parameters

The following parameters provide a starting point and should be optimized for the specific instrument in use.

GC Parameters Setting
Column Agilent J&W DB-5ms UI (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless
Inlet Temp 280°C
Injection Mode Split (Ratio 20:1)
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program Initial: 100°C, hold for 2 min
Ramp: 15°C/min to 300°C
Hold: 5 min at 300°C
MS Parameters Setting
Ion Source Electron Ionization (EI)
Source Temp 230°C
Quadrupole Temp 150°C
Transfer Line Temp 290°C
Ionization Energy 70 eV
Acquisition Mode Full Scan
Scan Range 40 - 550 m/z

System Suitability and Method Validation

System Suitability Testing (SST)

Before analyzing any samples, the performance of the entire analytical system must be verified.[17][18] This is achieved by performing a System Suitability Test (SST).[19][20]

Procedure: Inject the derivatized Reference Standard solution five (5) consecutive times.

Acceptance Criteria: The system is deemed suitable for analysis if the following criteria are met.

Parameter Acceptance Limit Rationale
% RSD of Peak Area ≤ 5.0%Ensures injection precision and system reproducibility.[17]
Tailing Factor (T) 0.8 - 1.5Measures peak symmetry, indicating good chromatographic performance.[18]
Signal-to-Noise (S/N) ≥ 10Confirms adequate sensitivity of the detector.[19]
Method Validation Principles (ICH Q2(R1))

For use in a regulated environment, this method must be formally validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[21][22][23] Key validation characteristics to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the unique retention time and mass spectrum of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.[21]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[21]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate).[21]

Data Analysis and Interpretation

  • Identification: The primary peak in the chromatogram of the derivatized standard is identified as the tris-TMS derivative of 4-Ethoxybenzene-1-carboximidamide based on its retention time and mass spectrum. The mass spectrum will exhibit a characteristic fragmentation pattern, including a molecular ion (M+) and key fragment ions.

  • Purity Calculation: For the test sample, the purity is typically calculated using the area percent normalization method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Identification: Any other peaks in the chromatogram are considered potential impurities. Their mass spectra should be evaluated and compared against spectral libraries (e.g., NIST) and known potential process-related impurities or degradants to achieve tentative identification.

Conclusion

The analytical challenges posed by the high polarity and low volatility of this compound can be effectively overcome through a silylation derivatization procedure. The described GC-MS method, utilizing BSTFA + 1% TMCS, provides a robust, sensitive, and specific protocol for the purity assessment and impurity profiling of this important pharmaceutical intermediate. The inclusion of system suitability testing ensures the reliability of day-to-day results, and the framework for method validation aligns with international regulatory expectations, making this application note a valuable resource for quality control and drug development laboratories.

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Bradley, C. (2025, September 22). System Suitability Testing: Ensuring Reliable Results. Lab Manager.
  • Pharma Tutor. (2025, May 13). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning.
  • LibreTexts. (n.d.). Gas Chromatography - Mass Spectrometry.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Agilent Technologies. (n.d.). Gas Chromatography/ Mass Spectrometry Fundamentals.
  • Thomas Scientific. (n.d.). Silylation reagents (BSA, BSTFA).
  • Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
  • Regis Technologies. (n.d.). Silylation Reagents.
  • Slideshare. (n.d.). System suitability testing.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Bailey, Z. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.
  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS for Volatile Impurity Analysis.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
  • LCGC International. (2022, August 1). Development of a System Suitability Test for Two-Dimensional Liquid Chromatography (2D-LC).
  • Advanced GC-MS Blog Journal. (2018, June 5). Impurities Analysis in Active Pharmaceutical Ingredients Comparison of Cold EI with Standard EI.
  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
  • JoVE. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS vs LC-MS for Impurity Testing.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • Thermo Fisher Scientific. (n.d.). Silylation Reagents.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Phoenix Scientific Co., Ltd. (n.d.). Derivatization reagents for GC, silylation, Silyl-991, 1 × 50 mL.
  • Slideshare. (n.d.). GC-MS.-principle, instrumentation,working,Application.
  • ICH. (n.d.). Quality Guidelines.
  • Technology Networks. (2020, August 3). The Challenges of Analytical Chromatography We Can Leave in the Past.
  • SCION Instruments. (n.d.). Active Pharmaceutical Ingredients Qualitative Analysis by GC-MS.
  • Drug Development & Delivery. (2017, April 19). GC-MS applications in pharmaceutical analysis.
  • Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
  • Mason Technology. (2025, December 17). Common Gas Chromatography Problems | Master the Basics.
  • MilliporeSigma. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34.
  • IntechOpen. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Chromatography Forum. (2014, March 18). Dangers of using a more polar column for analysis.
  • PMC. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
  • Longdom Publishing. (n.d.). Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide.
  • Agilent Technologies. (n.d.). GC AND GC/MS.
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Shimadzu. (n.d.). Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS.
  • The NELAC Institute. (n.d.). Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds.
  • ResearchGate. (2025, August 10). Thermal Stability and Mechanical Properties of Organo- Soluble and Processable Polyimides for High Temperature Materials.
  • CrystEngComm (RSC Publishing). (n.d.). Understanding the thermal stability of apalutamide crystalline solvates through crystal structure analyses and computational studies.

Sources

Application Notes & Protocols: 4-Ethoxybenzene-1-carboximidamide Hydrochloride as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Ethoxybenzene-1-carboximidamide hydrochloride. This versatile building block, featuring a nucleophilic amidine functional group and a pharmaceutically relevant ethoxybenzene moiety, is a powerful precursor for the synthesis of a diverse range of heterocyclic scaffolds. We will delve into the core reactivity of this compound, provide detailed, validated protocols for its application in constructing high-value pyrimidine and imidazole ring systems, and explain the chemical principles that underpin these synthetic transformations.

Introduction: The Strategic Value of the Amidine Moiety

The carboximidamide (amidine) functional group is a cornerstone in medicinal chemistry and organic synthesis. As a highly basic and nucleophilic structural motif, it serves as a key component in the construction of numerous nitrogen-containing heterocycles that form the core of many therapeutic agents.[1] this compound offers a unique combination of this reactive amidine group with a 4-ethoxyphenyl substituent. The ethoxy group is a common feature in drug molecules, often introduced to modulate lipophilicity, improve metabolic stability, and enhance target engagement through specific hydrophobic or hydrogen-bonding interactions.

This guide focuses on the practical application of this reagent, moving beyond simple reaction schemes to provide the causal logic behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties & Safety Data

Handling chemical reagents with a thorough understanding of their properties and hazards is paramount for laboratory safety and experimental success.

Table 1: Physicochemical Data for this compound

PropertyValue
Chemical Formula C₉H₁₃ClN₂O
Molecular Weight 200.67 g/mol
Appearance White to off-white crystalline solid (typical)
Solubility Soluble in water, methanol, ethanol; sparingly soluble in aprotic solvents.
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Hygroscopic.
Hazard and Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a certified chemical fume hood.

  • Hazard Statements: Causes skin irritation (Category 2), Causes serious eye irritation (Category 2), May cause respiratory irritation (Category 3).[2][3]

  • Precautionary Measures:

    • Avoid breathing dust. Use only in a well-ventilated area.[4]

    • Wash hands and any exposed skin thoroughly after handling.[2]

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

    • In case of skin contact, wash with plenty of soap and water. If irritation persists, seek medical advice.[2]

Synthesis of the Building Block: The Pinner Reaction

The most reliable and classical method for preparing amidine hydrochlorides is the Pinner reaction.[5][6] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt), which is then ammonolyzed to yield the desired amidine salt.[7][8]

Protocol 1: Synthesis of this compound

This protocol details the conversion of 4-ethoxybenzonitrile to the target amidine hydrochloride. The key to success is the rigorous exclusion of moisture, as the Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of an ester byproduct.[6]

Workflow for Pinner Reaction Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_ammonolysis Ammonolysis & Isolation A 4-Ethoxybenzonitrile + Anhydrous Ethanol in Anhydrous Diethyl Ether B Bubble dry HCl(g) through solution at 0 °C A->B Setup C Stir at 0 °C to RT overnight (Precipitation of Pinner Salt) B->C Formation of Ethyl 4-ethoxybenzene- 1-carboximidate HCl D Filter precipitate, wash with ether C->D Isolation E Suspend Pinner Salt in Anhydrous Ethanol D->E F Bubble dry NH₃(g) through suspension E->F Conversion to Amidine G Filter off NH₄Cl byproduct F->G Workup H Concentrate filtrate in vacuo to yield product G->H Final Product

Caption: Workflow for the synthesis of the title compound via the Pinner reaction.

Materials & Reagents:

ReagentMW ( g/mol )AmountMolesEquivalents
4-Ethoxybenzonitrile147.1814.7 g100 mmol1.0
Anhydrous Ethanol46.076.9 mL120 mmol1.2
Anhydrous Diethyl Ether74.12200 mL--
Hydrogen Chloride (gas)36.46~4.4 g~120 mmol~1.2
Ammonia (gas)17.03Excess--

Step-by-Step Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • Reagent Addition: Add 4-ethoxybenzonitrile (14.7 g, 100 mmol) and anhydrous diethyl ether (200 mL) to the flask. Stir until the nitrile dissolves completely. Add anhydrous ethanol (6.9 mL, 120 mmol).

  • Pinner Salt Formation: Cool the mixture to 0 °C in an ice bath. Slowly bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the intermediate ethyl 4-ethoxybenzenecarboximidate hydrochloride (Pinner salt) will begin to form. Continue the addition for about 1-2 hours until the solution is saturated.

  • Reaction: Seal the flask and allow it to stir at 0 °C for 4 hours, then let it slowly warm to room temperature and stir overnight. The reaction progress is indicated by the formation of a thick white precipitate.

  • Intermediate Isolation: Collect the Pinner salt by vacuum filtration, ensuring minimal exposure to atmospheric moisture. Wash the solid with two portions of cold, anhydrous diethyl ether (2 x 50 mL). Dry the solid under vacuum.

  • Ammonolysis: Suspend the dried Pinner salt in anhydrous ethanol (150 mL) in a clean, dry flask and cool to 0 °C. Bubble anhydrous ammonia gas through the suspension with vigorous stirring for 2-3 hours.

  • Workup: The insoluble ammonium chloride byproduct will precipitate. Remove it by vacuum filtration.

  • Final Product: Concentrate the ethanolic filtrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/ether mixture to yield pure this compound.

Application in Heterocyclic Synthesis

The true utility of this compound is realized in its role as a synthon for building complex molecular architectures. The amidine group functions as a potent binucleophile, making it ideal for condensation reactions with dielectrophilic partners to form heterocycles.

Synthesis of 2-Aryl-Pyrimidines

Pyrimidines are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The reaction of an amidine with a 1,3-dicarbonyl compound is one of the most direct and efficient methods for their synthesis.

Reaction Mechanism: Pyrimidine Formation

G Amidine\n(Free Base) Amidine (Free Base) Initial Adduct Initial Adduct Amidine\n(Free Base)->Initial Adduct Nucleophilic attack on one carbonyl Cyclized Intermediate Cyclized Intermediate Initial Adduct->Cyclized Intermediate Intramolecular cyclization Pyrimidine Pyrimidine Cyclized Intermediate->Pyrimidine Dehydration (-2 H₂O)

Caption: Simplified mechanism for pyrimidine synthesis from an amidine.

Protocol 2: Synthesis of 2-(4-Ethoxyphenyl)-4,6-dimethylpyrimidine

This protocol demonstrates the condensation with acetylacetone (a 1,3-diketone). A base is required to liberate the free amidine from its hydrochloride salt, which is the reactive species.

Materials & Reagents:

ReagentMW ( g/mol )AmountMolesEquivalents
4-Ethoxybenzene-1-carboximidamide HCl200.672.01 g10 mmol1.0
Acetylacetone100.121.1 mL11 mmol1.1
Sodium Ethoxide (NaOEt)68.050.75 g11 mmol1.1
Anhydrous Ethanol46.0750 mL--

Step-by-Step Procedure:

  • Base Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (0.75 g, 11 mmol) in anhydrous ethanol (30 mL) under a nitrogen atmosphere.

  • Amidine Liberation: Add this compound (2.01 g, 10 mmol) to the solution. Stir for 15 minutes at room temperature. A precipitate of NaCl may form.

  • Diketone Addition: Add acetylacetone (1.1 mL, 11 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A solid product should precipitate.

  • Isolation & Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pyrimidine derivative.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Synthesis of 2-Aryl-Imidazoles

The imidazole ring is another critical heterocycle in pharmaceuticals. A common route to its synthesis involves the condensation of an amidine with an α-haloketone.

Protocol 3: Synthesis of 2-(4-Ethoxyphenyl)-4-phenyl-1H-imidazole

This procedure uses 2-bromoacetophenone (an α-haloketone) as the dielectrophilic partner. The reaction proceeds via initial N-alkylation followed by intramolecular cyclization and dehydration.

Materials & Reagents:

ReagentMW ( g/mol )AmountMolesEquivalents
4-Ethoxybenzene-1-carboximidamide HCl200.672.01 g10 mmol1.0
2-Bromoacetophenone199.051.99 g10 mmol1.0
Sodium Bicarbonate (NaHCO₃)84.012.52 g30 mmol3.0
Acetonitrile (MeCN)41.0550 mL--

Step-by-Step Procedure:

  • Setup: Combine this compound (2.01 g, 10 mmol), 2-bromoacetophenone (1.99 g, 10 mmol), and sodium bicarbonate (2.52 g, 30 mmol) in a 100 mL round-bottom flask.

  • Solvent Addition: Add acetonitrile (50 mL) and equip the flask with a magnetic stirrer and reflux condenser.

  • Reaction: Heat the suspension to reflux (approx. 82 °C) and maintain for 8-12 hours. The use of a solid, moderate base like NaHCO₃ is crucial to neutralize the HBr and HCl formed during the reaction without being so strong as to cause unwanted side reactions.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure imidazole product.

  • Characterization: Confirm the structure of the final product using appropriate analytical methods (NMR, MS).

Summary Workflow

The following diagram illustrates the synthetic utility of this compound as a central hub for accessing diverse heterocyclic systems.

Caption: Synthetic pathways from a nitrile precursor to key heterocyclic scaffolds.

Conclusion

This compound is a readily accessible and highly effective building block for modern organic synthesis. Its predictable reactivity allows for the straightforward and efficient construction of pyrimidine and imidazole cores, which are of significant interest to the pharmaceutical and agrochemical industries. The protocols detailed herein are robust and scalable, providing a solid foundation for researchers to explore the synthesis of novel, biologically active compounds. By understanding the principles of the Pinner reaction for its synthesis and the condensation chemistry for its application, scientists can fully leverage the potential of this valuable chemical tool.

References

  • Royal Society of Chemistry. (n.d.). Otherwise inert reaction of sulfonamides/carboxamides with formamides via proton transfer-enhanced reactivity. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

  • Schmalz, H.-G. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1598–1604. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Khan Academy. (2014). Reactivity of carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Watanabe, H., et al. (n.d.). Pinner reaction with 4 N-HCl in CPME. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Retrieved from [Link]

  • Kaplan MCAT Prep. (2019). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
  • Kappe, C. O., & Falsone, S. F. (2023). Synthesis of Heteroaromatic Compounds. Molecules, 28(8), 3538. Retrieved from [Link]

  • Probst, D. A. (2025). Synthesis of N-Heterocycles and Thiocines via Electrophilic Divalent Reactive Intermediates. University of Illinois at Chicago. Retrieved from [Link]

  • Török, B., & Dembinski, R. (2015). Green Synthesis of Common Heterocycles. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Assays with 4-Ethoxybenzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of 4-Ethoxybenzene-1-carboximidamide hydrochloride

This compound belongs to the benzamidine class of molecules. Benzamidines are well-established as competitive inhibitors of serine proteases, a broad family of enzymes crucial in numerous physiological and pathological processes.[1][2] The defining feature of benzamidines is the positively charged amidinium group, which acts as a structural mimic of the guanidinium side chain of arginine.[3] This allows them to bind with high affinity to the S1 specificity pocket of trypsin-like serine proteases, which contains a conserved aspartate residue that recognizes and binds arginine substrates.[3]

Given this structural analogy, it is hypothesized that this compound will act as a competitive inhibitor of serine proteases. These enzymes play pivotal roles in processes ranging from digestion (trypsin) and blood coagulation (thrombin, Factor Xa) to inflammation and cancer progression.[2][4][5] Therefore, the identification and characterization of novel serine protease inhibitors like this compound is of significant interest in drug discovery and development.[2]

This comprehensive guide provides a detailed protocol for determining the inhibitory potency of this compound against the model serine protease, trypsin. The methodologies outlined herein are designed to be robust and can be adapted for other serine proteases with arginine specificity. We will cover the determination of the half-maximal inhibitory concentration (IC50) and provide a framework for elucidating the mechanism of inhibition.

Scientific Principles of the Assay

The enzyme inhibition assay described here is a colorimetric method that relies on the cleavage of a chromogenic substrate by trypsin. We will utilize Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), a synthetic substrate that is colorless.[6] Upon cleavage by trypsin at the carboxyl side of the arginine residue, the reaction releases p-nitroaniline (pNA). This product has a distinct yellow color and a strong absorbance at 405-410 nm.[6][7]

The rate of pNA formation is directly proportional to the trypsin activity. In the presence of an inhibitor like this compound, the enzymatic activity of trypsin will be reduced, leading to a decreased rate of pNA production. By measuring the absorbance at various concentrations of the inhibitor, we can quantify its potency, typically expressed as the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8][9][10]

Materials and Reagents

ReagentSupplierCatalog Number (Example)Storage Temperature
This compoundVariesN/ARoom Temperature
Trypsin (from bovine pancreas)Sigma-AldrichT8003-20°C
Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)Sigma-AldrichB3279-20°C
Tris-HClSigma-AldrichT5941Room Temperature
Calcium Chloride (CaCl2)Sigma-AldrichC4901Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
Hydrochloric Acid (HCl)Sigma-AldrichH1758Room Temperature
96-well clear, flat-bottom microplateVariesVariesRoom Temperature
Microplate readerVariesN/AN/A

Preparation of Reagents

1. Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • Dissolve 6.057 g of Tris base in 800 mL of purified water.

  • Add 1.47 g of CaCl₂ dihydrate.

  • Adjust the pH to 8.0 with 1 M HCl.

  • Bring the final volume to 1 L with purified water.

  • Store at 4°C.

2. Trypsin Stock Solution (1 mg/mL)

  • Dissolve 10 mg of trypsin in 10 mL of cold 1 mM HCl.

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[11]

3. BAPNA Stock Solution (20 mM)

  • Dissolve 43.46 mg of BAPNA in 5 mL of DMSO.[12]

  • Store in light-protected aliquots at -20°C.

4. Inhibitor Stock Solution (e.g., 10 mM)

  • Accurately weigh a small amount of this compound.

  • Calculate the required volume of an appropriate solvent (e.g., purified water or DMSO) to achieve a 10 mM stock solution.

  • Prepare serial dilutions from this stock solution for the assay.

Experimental Workflow

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate Prepare 96-well Plate Reagents->Plate AddInhibitor Add Inhibitor Dilutions Plate->AddInhibitor AddEnzyme Add Trypsin Solution AddInhibitor->AddEnzyme PreIncubate Pre-incubate (5 min) AddEnzyme->PreIncubate AddSubstrate Add BAPNA Substrate (Initiate Reaction) PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Read Read Absorbance at 405 nm (Kinetic or Endpoint) Incubate->Read CalcInhibition Calculate % Inhibition Read->CalcInhibition Plot Plot % Inhibition vs. [Inhibitor] CalcInhibition->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the trypsin inhibition assay.

Protocol for IC50 Determination

  • Prepare Inhibitor Dilutions: Prepare a series of dilutions of this compound in the Assay Buffer. A typical 8-point dilution series might range from 100 µM to 0 µM (buffer only).

  • Set up the 96-well Plate:

    • Blank wells: 100 µL of Assay Buffer.

    • Control wells (100% activity): 50 µL of Assay Buffer.

    • Inhibitor wells: 50 µL of each inhibitor dilution.

  • Add Trypsin:

    • Prepare a working solution of trypsin by diluting the stock solution in Assay Buffer to a final concentration of 20 nM.

    • Add 50 µL of the working trypsin solution to the control and inhibitor wells. Do not add enzyme to the blank wells.

    • Mix gently by tapping the plate.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Initiate the Reaction:

    • Prepare a working solution of BAPNA by diluting the stock solution in Assay Buffer to a final concentration of 1 mM.

    • Add 100 µL of the working BAPNA solution to all wells (including blanks, controls, and inhibitor wells) to initiate the reaction. The final volume in each well will be 200 µL.

  • Measure Absorbance:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic reading). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 20 minutes) and then take a single reading.[14]

Data Analysis

1. Calculate the Rate of Reaction:

  • For kinetic data, determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Subtract the rate of the blank wells from all other wells to correct for background absorbance.

2. Calculate Percent Inhibition:

  • Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

    • V_control is the reaction rate in the absence of the inhibitor (100% activity).

3. Determine the IC50 Value:

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).[15]

  • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[9][10]

Determining the Mode of Inhibition

To understand how this compound inhibits trypsin, a kinetic analysis is necessary. This involves measuring the initial reaction rates at various substrate (BAPNA) concentrations in the presence of different fixed concentrations of the inhibitor.

  • Experimental Setup: Perform the assay as described above, but for each fixed inhibitor concentration (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50), vary the BAPNA concentration (e.g., from 0.1 x Kₘ to 10 x Kₘ).

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).

    • For a more precise determination of kinetic parameters (Kₘ and Vₘₐₓ), use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[16]

    • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vₘₐₓ is unchanged), but the x-intercepts will differ (apparent Kₘ increases with inhibitor concentration). This is the expected mode of inhibition for a benzamidine derivative.[5]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged), but the y-intercepts will differ (Vₘₐₓ decreases).

    • Uncompetitive Inhibition: The lines will be parallel.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemicals.[17]

  • This compound is a novel compound; handle with care and assume it may have hazardous properties. Consult the Safety Data Sheet (SDS) if available. For similar compounds, hazards include skin and eye irritation.[18]

  • DMSO is readily absorbed through the skin; handle with caution.

  • Work in a well-ventilated area.

References

  • Analysis of kinetic data for irreversible enzyme inhibition. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

  • Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittelforschung, 37(1), 47-50.
  • Mares-Guia, M., & Shaw, E. (1965). The specific inactivation of trypsin by benzylamine and benzyloxycarbonylbenzylamine derivatives. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation. (n.d.). Biosoft.cu. Retrieved February 17, 2026, from [Link]

  • Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 311(Pt 2), 431-435.
  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
  • IC50 Determination. (n.d.). edX. Retrieved February 17, 2026, from [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo. Retrieved February 17, 2026, from [Link]

  • Oda, M., et al. (2018). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated polymers. Scientific Reports, 8(1), 1629.
  • Can you help me with Activity measure of trypsin? (2016, July 26). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Toki, N., Takasugi, S., & Sumi, H. (1983). A simple and specific determination of trypsin in human duodenal juice. Clinica Chimica Acta, 129(2), 149-156.
  • Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. (2018, May 17). bioRxiv. Retrieved February 17, 2026, from [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
  • Enzymatic Assay of Trypsin Inhibition. (2019, November 13). protocols.io. Retrieved February 17, 2026, from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • A Biomaterial-Based Approach to Trypsin Sensing: Design and Optimization of Gelatin–Casein Films. (2023, August 12). PubMed Central. Retrieved February 17, 2026, from [Link]

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. (2024, May 14). ACS Publications. Retrieved February 17, 2026, from [Link]

  • 4-ethylbenzene-1-carboximidamide hydrochloride. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • ACE-inhibitory activity assay: IC50. (n.d.). protocols.io. Retrieved February 17, 2026, from [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. Retrieved February 17, 2026, from [Link]

  • Meta-benzamidine derivatives as serine protease inhibitors. (n.d.). Google Patents.
  • Novel inhibitors and activity-based probes targeting serine proteases. (2022, September 27). Frontiers. Retrieved February 17, 2026, from [Link]

  • The Complete Guide for Protease Inhibition. (n.d.). Roche. Retrieved February 17, 2026, from [Link]

  • Protease Assay™. (n.d.). G-Biosciences. Retrieved February 17, 2026, from [Link]

  • 4-Methoxybenzenecarboximidamide. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • 3-Ethoxybenzene-1-carboximidamide. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • 4-(4-Methoxyphenoxy)benzene-1-carboximidamide. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • p-Ethoxybenzamide. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • In-Solution-Digest. (2010, December 1). Helmholtz Munich. Retrieved February 17, 2026, from [Link]

  • N'-hydroxy-4-methoxybenzene-1-carboximidamide. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

Sources

Application Notes and Protocols for Investigating the Biological Effects of 4-Ethoxybenzene-1-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the biological effects of the novel compound, 4-Ethoxybenzene-1-carboximidamide hydrochloride. Lacking pre-existing data on this specific molecule, this guide establishes a logical, phased approach to its characterization. The protocols herein are designed to be self-validating systems, beginning with fundamental physicochemical and safety assessments, progressing through a battery of robust in vitro screening assays, and culminating in the design of a preliminary in vivo toxicological and efficacy study. By adhering to these guidelines, researchers can systematically elucidate the bioactivity profile of this compound, ensuring data integrity and reproducibility.

Introduction: The Rationale for a Phased Investigational Approach

The evaluation of any new chemical entity (NCE) in drug discovery necessitates a structured, multi-tiered approach to de-risk development and efficiently identify its therapeutic potential.[1][2] this compound, a benzamidine derivative, belongs to a class of compounds known for a wide range of biological activities. The phased approach detailed in these application notes is designed to build a comprehensive biological and toxicological profile of the compound, starting with broad, high-throughput screening and progressively narrowing the focus to more specific mechanistic and in-life studies. This strategy allows for early "fail fast" decision-making, conserving resources for the most promising candidates.[1][3]

Our investigational workflow is structured as follows:

  • Phase I: Foundational Characterization and Safety Assessment. This initial phase focuses on understanding the compound's basic physicochemical properties and establishing safe handling procedures.

  • Phase II: Broad-Spectrum In Vitro Biological Screening. A series of cell-based and biochemical assays are employed to identify potential therapeutic areas, such as antimicrobial or anticancer activity, and to determine the compound's general cytotoxicity.[4][5]

  • Phase III: Preliminary In Vivo Toxicology and Efficacy Modeling. Based on promising in vitro data, this phase outlines the design of an initial animal study to assess the compound's safety profile and potential efficacy in a living organism.[3][6][7]

This document will provide detailed, step-by-step protocols for key experiments within each phase, explain the causality behind experimental choices, and offer templates for data presentation.

Phase I: Foundational Characterization & Safety

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is critical for accurate and reproducible experimental results.

PropertyMethodExpected Data
Purity High-Performance Liquid Chromatography (HPLC)>95%
Identity Confirmation Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Consistent with the structure of this compound
Solubility Serial dilution in various solvents (e.g., water, DMSO, ethanol)Quantitative solubility values (e.g., mg/mL)
LogP/LogD Calculated or experimentally determined (e.g., shake-flask method)Value indicating hydrophobicity/lipophilicity
Safety and Handling

Based on safety data sheets (SDS) for structurally related compounds, this compound should be handled with care.[8][9]

  • Hazard Classification: Assumed to be toxic if swallowed and a serious eye irritant.[8]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[8]

Phase II: In Vitro Biological Screening Workflow

The objective of this phase is to rapidly screen for a broad range of biological activities using established, reliable assays. The choice of assays is predicated on the common bioactivities of related chemical scaffolds.

cluster_0 Phase II: In Vitro Screening A Prepare Compound Stock Solution (e.g., 10 mM in DMSO) B Cytotoxicity Assessment (e.g., MTT Assay on multiple cell lines) A->B C Antimicrobial Susceptibility Testing (e.g., Broth Microdilution for MIC) A->C D Anticancer Activity Screening (e.g., Proliferation assay on cancer cell lines) A->D E Data Analysis & Hit Identification B->E C->E D->E

Caption: High-level workflow for Phase II in vitro screening.

Protocol: General Cytotoxicity Assessment using MTT Assay

This assay determines the concentration at which the compound is toxic to cells, a critical parameter for interpreting the results of other bioassays.[4][10]

Materials:

  • Human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • Compound Preparation: Prepare a 2X stock of the compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Antibacterial Activity via Broth Microdilution (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of specific bacterial strains.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Hypothetical In Vitro Data Summary
AssayCell Line / OrganismEndpointResult
Cytotoxicity HEK293IC₅₀> 100 µM
Cytotoxicity HepG2IC₅₀85 µM
Anticancer MCF-7 (Breast Cancer)IC₅₀15 µM
Anticancer A549 (Lung Cancer)IC₅₀22 µM
Antibacterial S. aureusMIC8 µg/mL
Antibacterial E. coliMIC> 128 µg/mL

Hypothetical Signaling Pathway Investigation

Based on the hypothetical anticancer activity observed, a subsequent investigation into the compound's mechanism of action could focus on common cancer-related signaling pathways.

cluster_1 Hypothetical Mechanism of Action A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D Akt C->D E mTOR D->E F Cell Proliferation & Survival E->F G 4-Ethoxybenzene-1- carboximidamide hydrochloride G->C Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Phase III: Preliminary In Vivo Toxicology and Efficacy

Promising in vitro results, such as selective anticancer activity, warrant a preliminary investigation in an animal model. The primary goals are to assess the compound's safety profile and to gather initial evidence of efficacy.[3][11] All animal studies must be conducted in compliance with institutional animal care and use committee (IACUC) guidelines.[6]

Experimental Design: Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[6][12]

  • Species: Sprague-Dawley rats (one male, one female per group).

  • Route of Administration: Oral gavage (or route intended for clinical use).

  • Dose Levels: A single dose administered to each group. Start with a low dose (e.g., 5 mg/kg) and escalate in subsequent groups (e.g., 50, 200, 1000 mg/kg).

  • Observation Period: 14 days.

  • Endpoints:

    • Clinical signs of toxicity (daily).

    • Body weight (weekly).

    • Gross pathology at necropsy.

    • Histopathology of major organs (liver, kidney, spleen, heart, lungs).[12]

Experimental Design: Xenograft Efficacy Model

Objective: To evaluate the antitumor activity of the compound in a mouse xenograft model using the MCF-7 breast cancer cell line.

  • Model: Immunocompromised mice (e.g., NOD/SCID) with subcutaneously implanted MCF-7 tumors.

  • Group Size: 8-10 mice per group to ensure statistical power.

  • Treatment Groups:

    • Vehicle Control (e.g., saline).

    • Compound at Dose 1 (e.g., 10 mg/kg, daily).

    • Compound at Dose 2 (e.g., 30 mg/kg, daily).

    • Positive Control (e.g., paclitaxel).

  • Dosing: Begin when tumors reach a palpable size (e.g., 100-150 mm³).

  • Endpoints:

    • Tumor volume (measured 2-3 times per week).

    • Body weight (as an indicator of toxicity).

    • Survival.

Conclusion

This document outlines a rigorous, phased experimental plan for the initial biological characterization of this compound. By systematically progressing from foundational safety and in vitro screening to targeted in vivo studies, researchers can build a robust data package to support further development. The protocols provided herein are based on established, validated methodologies and are intended to serve as a starting point for a comprehensive investigation.

References

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]

  • Charles River Laboratories. In Vitro Assay Development Services. Available at: [Link]

  • PubMed. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Available at: [Link]

  • Noble Life Sciences. Toxicology Study Design Considerations. Available at: [Link]

  • ResearchGate. The experimental design of 28-days in vivo toxicity evaluation performed in Sprague Dawley rats. Available at: [Link]

  • ModernVivo. Tackling In Vivo Experimental Design. Available at: [Link]

  • InterBioTox. In vivo Toxicology. Available at: [Link]

  • International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of Crude 4-Ethoxybenzene-1-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of crude 4-Ethoxybenzene-1-carboximidamide hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a range of techniques from fundamental to advanced to achieve high purity. This guide emphasizes the scientific principles behind each method, ensuring a deep understanding of the purification process. The methodologies covered include acid-base extraction, recrystallization, and advanced chromatographic techniques, each with detailed, step-by-step instructions.

Introduction: The Importance of Purity

This compound, also known as 4-ethoxybenzamidine hydrochloride, is a member of the amidine class of organic compounds. Amidines are strong organic bases and their hydrochloride salts are common forms for handling and storage. The purity of this compound is critical in drug development and manufacturing, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues.[1][2] This application note provides a systematic approach to purifying the crude product to meet stringent quality standards.

Understanding the Impurity Profile

The first step in developing a robust purification strategy is to understand the potential impurities. These can originate from starting materials, byproducts of the synthesis, or degradation.[2][3] A common synthetic route to amidine hydrochlorides is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride, followed by aminolysis. A significant byproduct of this process is often ammonium chloride (NH₄Cl).[4]

Table 1: Potential Impurities in Crude this compound

Impurity ClassSpecific ExamplesRationale for Presence
Inorganic Salts Ammonium chloride (NH₄Cl)Byproduct of the Pinner synthesis.[4]
Unreacted Starting Materials 4-EthoxybenzonitrileIncomplete reaction.
Intermediates Ethyl 4-ethoxybenzenecarboximidateIncomplete aminolysis.
Side Products Hydrolysis products (e.g., 4-ethoxybenzamide)Exposure of intermediates or final product to water.
Solvent Residues Ethanol, Diethyl ether, etc.Trapped during precipitation/crystallization.

Purification Strategy Overview

The purification strategy for this compound leverages its basicity and polarity. A multi-step approach is often the most effective, starting with a bulk purification technique like acid-base extraction, followed by a fine purification method such as recrystallization. For very high purity requirements or difficult-to-remove impurities, column chromatography can be employed.

Purification_Workflow Crude Crude Product ABE Acid-Base Extraction Crude->ABE Bulk Impurity Removal Recryst Recrystallization ABE->Recryst Fine Purification Chrom Chromatography (Optional) Recryst->Chrom For Highest Purity Pure High-Purity Product Recryst->Pure Chrom->Pure

Caption: General purification workflow for this compound.

Protocol 1: Purification by Acid-Base Extraction

This technique is a cornerstone for purifying basic compounds like amidines.[5][6][7] It effectively separates the desired basic product from neutral and acidic impurities. The principle lies in the differential solubility of the free base and its protonated salt form. The hydrochloride salt is water-soluble, while the neutral free base is soluble in organic solvents.

Causality Behind Experimental Choices:
  • Choice of Base: A mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is used to neutralize the hydrochloride salt and generate the free base. A strong base like sodium hydroxide (NaOH) should be avoided as it can promote hydrolysis of the amidine or any ester functionalities that might be present in impurities.[5][6]

  • Choice of Organic Solvent: A water-immiscible organic solvent in which the free base is soluble is required. Dichloromethane (DCM) or ethyl acetate are common choices.

  • Back-Extraction: After isolating the free base in the organic layer, it is converted back to the hydrochloride salt using hydrochloric acid. This step helps to remove any non-basic, organic-soluble impurities that may have been carried over.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude this compound in deionized water to a concentration of approximately 5-10% (w/v).

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate while swirling. Continue addition until gas evolution ceases and the pH of the aqueous layer is > 8 (confirm with pH paper). This converts the hydrochloride salt to the free base, which may precipitate or form an oily layer.

  • Extraction of Free Base: Extract the aqueous suspension with an equal volume of dichloromethane (DCM) or ethyl acetate. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using ethyl acetate) into a clean flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of the organic solvent to ensure complete recovery of the free base.

  • Combine and Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Conversion back to Hydrochloride: Cool the organic solution in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether or a solution of gaseous HCl in the extraction solvent until precipitation of the white solid is complete.

  • Isolation: Collect the purified this compound by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove residual solvent and any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Acid_Base_Extraction cluster_0 Aqueous Phase cluster_1 Organic Phase (e.g., DCM) Crude_HCl Crude Amidine HCl (Water Soluble) Free_Base_Aq Free Amidine Base (Poorly Water Soluble) Crude_HCl->Free_Base_Aq + NaHCO₃ Waste_Aq Aqueous Waste (Inorganic Salts) Free_Base_Aq->Waste_Aq Separate Free_Base_Org Free Amidine Base (Organic Soluble) Free_Base_Aq->Free_Base_Org Extract with DCM Purified_HCl Purified Amidine HCl (Precipitate) Free_Base_Org->Purified_HCl + HCl Waste_Org Organic Waste (Neutral Impurities) Free_Base_Org->Waste_Org Separate

Caption: Workflow for purification by acid-base extraction.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high levels of purity for crystalline solids. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.

Causality Behind Experimental Choices:
  • Solvent Selection: The ideal solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For polar salts like this, polar protic solvents such as ethanol, methanol, or isopropanol, or mixtures of these with water or an anti-solvent like ethyl acetate or diethyl ether, are often effective.

  • Cooling Rate: A slow cooling rate is crucial. Rapid cooling can cause the compound to crash out of solution, trapping impurities within the crystal lattice. Slow cooling allows for the formation of well-ordered, pure crystals.

Step-by-Step Protocol:
  • Solvent Screening: In test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures, isopropanol/ethyl acetate mixtures) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude this compound. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath or a refrigerator.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Table 2: Suggested Recrystallization Solvent Systems

Solvent SystemRationale
Ethanol/WaterGood for polar salts; solubility can be fine-tuned by adjusting the water content.
IsopropanolA good general-purpose solvent for many hydrochloride salts.
Methanol/Diethyl EtherMethanol as the solvent, diethyl ether as the anti-solvent to induce crystallization.

Protocol 3: Chromatographic Purification

For instances where acid-base extraction and recrystallization are insufficient to remove closely related impurities, chromatographic techniques offer superior separation power. Given the polar and basic nature of the target compound, traditional normal-phase chromatography on silica gel can be challenging due to strong interactions leading to peak tailing.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable alternative.[10][11]

Causality Behind Experimental Choices:
  • Stationary Phase: While standard silica gel can be used, an amine-functionalized silica (NH₂) stationary phase can be advantageous.[11] The amine groups on the silica surface help to shield the acidic silanol groups, reducing tailing of basic analytes.

  • Mobile Phase: HILIC uses a mobile phase system similar to reversed-phase (e.g., acetonitrile and water), but with a high organic content. Water acts as the strong solvent.[10] A common mobile phase would be a gradient of increasing water content in acetonitrile. Adding a small amount of an acid (e.g., formic acid) or a buffer (e.g., ammonium formate) to the mobile phase can improve peak shape and reproducibility.

Step-by-Step Protocol (Flash Chromatography):
  • Sample Preparation: Dissolve the crude or partially purified product in a minimum amount of the mobile phase or a strong solvent like methanol.

  • Column Selection: Choose an appropriately sized flash chromatography column packed with silica gel or an amine-functionalized silica.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 acetonitrile:water).

  • Loading: Load the sample onto the column.

  • Elution: Begin the elution with the initial mobile phase composition. Gradually increase the polarity of the mobile phase by increasing the percentage of water. A typical gradient might be from 5% to 30% water in acetonitrile.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or by UV detection if the system is so equipped.

  • Analysis: Analyze the fractions containing the desired compound for purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product Isolation: The final product will be the free base. If the hydrochloride salt is desired, redissolve the purified free base in a suitable solvent (e.g., DCM) and treat with HCl as described in Protocol 1, steps 8-11.

HILIC_Purification Sample Crude Sample in Minimal Solvent Column HILIC Column (e.g., Silica or NH₂) Sample->Column Load Elution Gradient Elution (Increasing % Water in Acetonitrile) Column->Elution Fractions Collect Fractions Elution->Fractions Analysis TLC/UV Analysis Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Evap Solvent Evaporation Combine->Evap Product Purified Free Base Evap->Product

Caption: HILIC flash chromatography workflow.

Conclusion

The purification of this compound can be effectively achieved through a systematic application of the techniques described in this note. For most applications, a combination of acid-base extraction followed by recrystallization will yield a product of high purity. For the most demanding applications requiring the removal of challenging impurities, HILIC provides a powerful and targeted solution. The choice of method will depend on the initial purity of the crude material, the nature of the impurities, and the final purity requirements.

References

  • Wikipedia contributors. (2024). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Ostrowska, K., & Kolasa, A. (2014). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Science of Synthesis. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • McNamara, D. P., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13328–13335. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Grokipedia. (n.d.). Acid–base extraction. [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]

  • Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?[Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. [Link]

  • Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International, 24(6). [Link]

  • Sapkal, R. G., et al. (2023). Impurities in Pharmaceutical Substances. World Journal of Pharmaceutical Research, 12(14), 1345-1361. [Link]

  • CN100528836C. (2009). Purifying method of high-purity amidine hydrochloride.
  • Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. Z53696. [Link]

  • Sirikun, C., et al. (2015). Cocrystallization of Artemisinin and Amodiaquine Hydrochloride. Thai Journal of Pharmaceutical Sciences, 39(4), 141-148. [Link]

  • PubChem. (n.d.). N'-hydroxy-4-methoxybenzene-1-carboximidamide. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). 1,2,4-TRIAZOLE. [Link]

  • John, S., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities. World Journal of Pharmaceutical Research, 11(9), 1-15. [Link]

Sources

Formulation of 4-Ethoxybenzene-1-carboximidamide hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Formulation Strategies for 4-Ethoxybenzene-1-carboximidamide Hydrochloride in Preclinical Models

Executive Summary

This guide details the formulation, stability assessment, and in vivo delivery protocols for This compound (also known as 4-Ethoxybenzamidine HCl).[1][2] While benzamidine derivatives are potent serine protease inhibitors, their application in animal models is often compromised by poor hydrolytic stability and pH-dependent solubility.[1][2] This note provides a self-validating framework to transition this molecule from the bench to rodent models (IV, IP, SC) with high reproducibility.

Molecule Profile & Physicochemical Challenges

Before formulation, one must understand the "personality" of the molecule.[2] 4-Ethoxybenzene-1-carboximidamide HCl is a salt of a strong base.[1][2]

PropertyValue / CharacteristicImplication for Formulation
Structure Benzene ring with an ethoxy group (C2H5O-) and an amidine group (-C(=NH)NH2).[1][2]The ethoxy group adds lipophilicity compared to naked benzamidine, aiding membrane permeability.[2]
pKa (Amidine) ~11.0 – 11.6 (Basic)At physiological pH (7.4), the molecule is >99% protonated (cationic).[1][2] This ensures good aqueous solubility but may limit passive diffusion across the BBB or cell membranes.[2]
Salt Form Hydrochloride (HCl)Dissolving the salt in water creates an acidic solution (pH ~4.5–5.5).[1][2]
Stability Risk Hydrolysis Amidines hydrolyze to amides (4-ethoxybenzamide) and ammonia, especially at alkaline pH (>8.0).[1][2]

Pre-Formulation Workflow

Do not proceed to animal dosing without verifying the integrity of your compound in solution.[2] The amidine group is chemically reactive.[2][3]

Diagram 1: Stability & Hydrolysis Pathway

The following diagram illustrates the degradation mechanism that must be prevented during formulation.

AmidineHydrolysis cluster_conditions Risk Factors Amidine 4-Ethoxybenzamidine (Active Drug) Intermediate Tetrahedral Intermediate Amidine->Intermediate + H2O / OH- Amide 4-Ethoxybenzamide (Inactive Degradant) Intermediate->Amide Ammonia Ammonia (Byproduct) Intermediate->Ammonia pH pH > 8.0 Temp Temp > 25°C

Caption: Mechanism of amidine hydrolysis. Formulation pH must be kept neutral-to-acidic to prevent conversion to the inactive amide.[1][2]

Vehicle Selection Strategy

Select the vehicle based on the required concentration and route of administration.[2]

Tier 1: Simple Saline (Low Dose / High Solubility)[1]
  • Target Conc: 1 – 5 mg/mL[1]

  • Route: IV, IP

  • Pros: Isotonic, non-toxic, no precipitation risk upon dilution in blood.[1][2]

  • Cons: Acidic pH of the salt may cause local irritation if not buffered.[1]

Tier 2: Co-Solvent System (Medium Dose)
  • Target Conc: 5 – 20 mg/mL[1]

  • Route: IP, SC (Avoid rapid IV)

  • Composition: 5% DMSO + 40% PEG400 + 55% Water.[1][2]

  • Mechanism: DMSO disrupts water lattice; PEG400 solubilizes the lipophilic ethoxy tail.[1][2]

Tier 3: Cyclodextrin Complexation (High Dose / Oral)[1]
  • Target Conc: >20 mg/mL

  • Route: Oral (PO), IP

  • Composition: 20% (w/v) HP-β-CD in water.[1][2]

  • Mechanism: The hydrophobic ethoxy-phenyl ring sits inside the CD cavity, protecting the amidine from hydrolysis and masking the charge.[1][2]

Detailed Experimental Protocols

Protocol A: Preparation for Intraperitoneal (IP) Injection (Standard)

Use this for routine pharmacokinetic (PK) or efficacy studies in mice.[1][2]

Reagents:

  • 4-Ethoxybenzene-1-carboximidamide HCl[1][2]

  • Phosphate Buffered Saline (PBS), pH 7.4 (calcium/magnesium free)[2]

  • 0.1 N NaOH (for pH adjustment)

  • 0.22 µm PES Syringe Filter[1]

Step-by-Step:

  • Weighing: Weigh the calculated amount of drug. Example: For a 10 mg/kg dose in a 25g mouse (dosing volume 10 mL/kg), you need a 1.0 mg/mL solution.

  • Dissolution: Add 90% of the final volume of PBS. Vortex for 2 minutes. The solution should be clear.

  • pH Check (Critical): Measure pH. It will likely be ~5.0 due to the HCl salt.[2]

    • Action: Add 0.1 N NaOH dropwise under stirring to bring pH to 6.5 – 7.0 .

    • Warning: Do not exceed pH 7.[1][2]5. At higher pH, the free base may precipitate, and hydrolysis accelerates.[2]

  • Final Volume: Add PBS to reach final volume.

  • Sterilization: Filter through a 0.22 µm PES filter.[1][2]

  • Usage: Use within 4 hours. Do not store overnight in solution at room temperature.

Protocol B: High-Concentration Co-Solvent Formulation

Use this if the compound precipitates in PBS or for toxicity studies requiring high doses.[1]

Reagents:

  • Dimethyl Sulfoxide (DMSO), sterile grade[2]

  • Polyethylene Glycol 400 (PEG400)[1][2]

  • Sterile Water for Injection[1]

Step-by-Step:

  • Solubilization: Dissolve the drug powder completely in 5% volume of DMSO. Vortex until no crystals remain.[1][2]

  • Stabilization: Add 40% volume of PEG400 to the DMSO/Drug mix. Vortex. The solution will be viscous and warm slightly.[2]

  • Dilution: Slowly add 55% volume of warm (37°C) Sterile Water while stirring. Adding water too fast can cause "shock precipitation."[1][2]

  • Observation: The solution should be clear. If hazy, sonicate for 5 minutes.

In Vivo Dosing & Safety Guidelines

Diagram 2: Decision Tree for Vehicle Selection

FormulationDecision Start Start: Define Dose Requirement CheckSol Target Concentration? Start->CheckSol Low < 5 mg/mL CheckSol->Low High > 5 mg/mL CheckSol->High Simple Use Buffered Saline (pH 6.5) Low->Simple Complex Solubility Check in PBS High->Complex Soluble Soluble? Complex->Soluble Yes Yes Soluble->Yes No No Soluble->No Yes->Simple Cosolvent Use 5% DMSO / 40% PEG400 No->Cosolvent IV/IP CD Use 20% HP-beta-Cyclodextrin No->CD Oral/Sensitive

Caption: Decision matrix for selecting the appropriate vehicle based on concentration and administration route.

Dosing Limits (Mouse/Rat)
ParameterMouse (25g)Rat (250g)Notes
Max Vol (IV Bolus) 5 mL/kg (125 µL)5 mL/kg (1.25 mL)Slow injection (10-15s) to prevent acute toxicity.[1][2]
Max Vol (IP) 10-20 mL/kg10 mL/kgpH must be >5.5 to avoid writhing response.[1][2]
Max Vol (PO) 10 mL/kg10 mL/kgFasting animals prior to dosing improves absorption.[1][2]

Toxicity Watch: Benzamidine derivatives can cause hypotension (drop in blood pressure) if injected rapidly IV due to histamine release or direct vasodilation.[1][2]

  • Sign: Animal becomes lethargic/prostrate immediately after dosing.[1][2]

  • Mitigation: Reduce injection speed or switch to IP/SC.

References

  • Clement, B. (2002).[1][2] Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][2] Drug Metabolism Reviews, 34(3), 565-579.[1][2] (Discusses the metabolic stability and properties of the amidine group).

  • FDA Inactive Ingredient Database. Approved Excipients for Parenteral Use (DMSO, PEG400).[1][2] Available at: [Link][1]

  • PubChem. 4-Ethoxybenzamidine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]

Sources

Troubleshooting & Optimization

Troubleshooting common issues in the synthesis of benzamidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzamidine Synthesis & Purification Status: Online | Senior Application Scientist: Dr. A. Vance

Introduction: The Benzamidine Challenge

Welcome to the Benzamidine Synthesis Support Module. Benzamidines are privileged pharmacophores, critical in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa) and various antiprotozoal agents.[1] However, their synthesis is deceptively simple. The transformation of a nitrile (


) to an amidine (

) often results in hydrolysis products, stable intermediates that refuse to reduce, or the dreaded "sticky oil" during salt formation.[1]

This guide moves beyond textbook definitions to address the kinetic and thermodynamic realities of the three primary synthetic routes: The Pinner Reaction , Amidoxime Reduction , and LiHMDS Addition .

Module 1: The Pinner Reaction (Acid-Catalyzed)

The Scenario: You are reacting a nitrile with an alcohol and HCl gas to form the imidate intermediate, followed by ammonolysis.

Troubleshooting Guide

Q: My reaction stalled at the imidate stage, or I isolated the ester instead of the amidine. What happened? A: This is almost exclusively a moisture control failure .

  • The Mechanism: The imidate hydrochloride (Pinner salt) is highly electrophilic. Water is a better nucleophile than ammonia in this context. If any moisture is present during the second step (ammonolysis), the imidate hydrolyzes to the ester (

    
    ) rather than forming the amidine.[1]
    
  • The Fix:

    • Solvent Dryness: Use anhydrous ethanol/methanol (<50 ppm water).

    • HCl Saturation: Ensure the solution is saturated with HCl gas (approx. 30-40% by weight) at 0°C. The high concentration of HCl pushes the equilibrium toward the imidate salt.

    • Sealed Conditions: Perform the reaction in a pressure tube or bomb. The Pinner reaction is slow; losing HCl gas over 18–72 hours shifts the equilibrium back to the nitrile.

Q: The imidate salt turned into a solid block that I can't filter. How do I proceed? A: Do not try to filter it if it's fused.

  • Protocol Adjustment: Instead of isolating the hygroscopic imidate salt, treat it as a "telescoped" intermediate. Evaporate the excess alcohol/HCl under high vacuum (keep it strictly anhydrous), then re-dissolve the residue immediately in anhydrous ammonia/alcohol solution for the second step.

Q: I am seeing triazine formation. Why? A: This occurs if the reaction runs too hot or if the ammonia concentration is too high during the second step, leading to self-condensation of the amidine.

  • Correction: Keep the ammonolysis step at 0°C to Room Temperature (RT). Do not heat the ammonia step unless absolutely necessary.

Module 2: Amidoxime Reduction (The Mild Route)

The Scenario: You reacted your nitrile with hydroxylamine to form an amidoxime (


), and now you are reducing it to the amidine.[1][2]
Troubleshooting Guide

Q: Hydrogenation (H2/Pd-C) is taking days, and conversion is low. A: Amidoximes are kinetically stable.[1] Direct hydrogenation is often sluggish.

  • The Fix (The Judkins Modification): Acylate the amidoxime first.

    • Logic: Acetylating the oxygen of the amidoxime weakens the N-O bond, significantly lowering the activation energy for reduction.

    • Protocol: Treat the amidoxime with Acetic Anhydride (1.1 eq) in Acetic Acid. Then, add Pd/C and hydrogenate.[3] This often reduces reaction time from 48 hours to <4 hours [1].

Q: I have a halogen (Cl, Br, I) on my aromatic ring. Hydrogenation is de-halogenating my compound. A: Pd/C will happily cleave aryl halides.

  • Alternative: Switch to Zinc/Acetic Acid .[4]

    • Dissolve the amidoxime in glacial acetic acid.

    • Add Zn dust (4–5 eq) in portions at RT.

    • Note: This method preserves aryl chlorides and bromides while effectively reducing the N-O bond.

Q: The product is trapped in the Zinc sludge. A: This is a common workup issue.

  • Solution: Filter the reaction mixture through a pad of Celite while it is still hot. Wash the pad with hot dilute HCl or methanol. If you let it cool, the zinc salts crystallize and trap your product.

Visualizing the Reduction Pathways

AmidoximeReduction Nitrile Nitrile (R-CN) Amidoxime Amidoxime (R-C(=NOH)NH2) Nitrile->Amidoxime NH2OH·HCl Base Acetylated Acetylated Amidoxime (Activated Intermediate) Amidoxime->Acetylated Ac2O / AcOH (Judkins Method) Amidine Benzamidine Product Amidoxime->Amidine H2 / Pd-C (Slow, often incomplete) Amidoxime->Amidine Zn / AcOH (Preserves Halogens) Acetylated->Amidine H2 / Pd-C (Fast, <4 hrs)

Figure 1: Decision tree for Amidoxime reduction.[1] The "Judkins Method" (red path) is recommended for stubborn substrates.

Module 3: LiHMDS Direct Addition (The Modern Route)

The Scenario: You are using Lithium Hexamethyldisilazide (LiHMDS) to directly attack the nitrile.

Troubleshooting Guide

Q: I am getting low yields with electron-rich nitriles. A: Electron-rich nitriles are poor electrophiles. LiHMDS is bulky and may act as a base (deprotonating alpha-protons) rather than a nucleophile.

  • The Fix: Add a Lewis Acid additive like

    
     (Cerium(III) chloride) to activate the nitrile, or switch to the Lanthanide-catalyzed  method if available.[1]
    
  • Alternative: If alpha-protons are present (e.g., benzyl cyanide derivatives), LiHMDS will deprotonate the alpha-carbon, leading to polymerization.[1] Use the Pinner method for aliphatic nitriles.[5]

Q: The workup is a mess. How do I get from the silylated intermediate to the salt? A: The intermediate is a N-silylated amidine. It requires acidic hydrolysis.

  • Protocol:

    • Quench the reaction with ethanolic HCl (NOT aqueous HCl initially, to avoid biphasic gums).

    • Stir for 1–2 hours to desilylate.

    • Precipitate the product by adding diethyl ether.

Module 4: Purification & Isolation (The "Sticky Oil" Crisis)

The Scenario: You have synthesized the compound, but it refuses to crystallize. It is a brown, sticky gum at the bottom of the flask.

The "Oiling Out" FAQ

Q: Why is my benzamidine an oil? A: Benzamidine salts (HCl, TFA) are highly polar and often hygroscopic. "Oiling out" occurs when the compound separates as a second liquid phase rather than a crystal lattice, often due to trace solvents or impurities (like ammonium chloride) disrupting the lattice energy.

Q: How do I turn the gum into a powder? (The "Crash" Protocol) A: Follow this hierarchy of techniques:

  • Trituration: Add dry diethyl ether or MTBE to the gum. Sonicate vigorously. Scratch the side of the flask with a glass rod.[6] The mechanical energy often induces nucleation.

  • Solvent Swap: Dissolve the gum in a minimum amount of Isopropanol (IPA) or hot Ethanol. Add Diethyl Ether dropwise until cloudy. Store in the fridge (-20°C).

  • Lyophilization (The Nuclear Option): Dissolve the gum in water (or water/dioxane). Freeze and lyophilize. This will yield a fluffy, amorphous powder. While not crystalline, it is weighable and usable for biology.[1]

Q: How do I separate Benzamidine HCl from Ammonium Chloride (NH4Cl)? A: In the Pinner reaction, NH4Cl is a major byproduct.[1]

  • Solubility Trick: Benzamidine HCl is soluble in hot acetonitrile or boiling ethanol , whereas NH4Cl is largely insoluble in these media.[1]

  • Procedure: Boil the crude solid mixture in acetonitrile. Filter hot (removes NH4Cl). Cool the filtrate to crystallize the benzamidine.

Comparison of Synthetic Methods
FeaturePinner ReactionAmidoxime ReductionLiHMDS Addition
Substrate Scope Aromatic & AliphaticAromatic (Best)Aromatic (Sterically hindered ok)
Moisture Sensitivity High (Critical)LowHigh
Reaction Time Slow (24-72 h)Medium (4-24 h)Fast (1-4 h)
Key Risk Hydrolysis to esterOver-reductionStrong base side-reactions
Best For... Scale-up (Cheap reagents)Lab scale / Halogenated ringsDiscovery / Difficult nitriles

Experimental Protocol: The Judkins Modified Reduction

For the rapid reduction of stubborn amidoximes [1].

  • Acylation: Suspend the amidoxime (1.0 mmol) in Glacial Acetic Acid (5 mL). Add Acetic Anhydride (1.1 mmol).[1] Stir at RT for 10–20 mins. (Check LCMS for conversion to O-acetyl amidoxime).

  • Hydrogenation: Add 10% Pd/C (10 wt% loading). Purge with Nitrogen, then Hydrogen (balloon pressure is usually sufficient).

  • Reaction: Stir vigorously at RT. Reaction is typically complete in 1–3 hours.

  • Workup: Filter through Celite. Wash with MeOH. Concentrate filtrate.

  • Salt Formation: Redissolve residue in minimal EtOH, add 1M HCl in Ether to precipitate the Benzamidine HCl salt.

References

  • Judkins, B. D., et al. (1996).[1] "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367.[1] Link[1]

  • Pinner, A., & Klein, F. (1877).[1][5] "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.[1][7] Link[1]

  • Boere, R. T., et al. (1987).[1] "Lithium bis(trimethylsilyl)amide in the synthesis of amidines." Journal of Organometallic Chemistry, 331(2), 161-167.[1] Link[1]

  • Dunn, P. J. (2010).[1] "Benzamidine Synthesis." in Comprehensive Organic Functional Group Transformations II. Elsevier. Link

Sources

Optimization of reaction conditions for preparing 4-Ethoxybenzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Ethoxybenzene-1-carboximidamide Hydrochloride

Executive Technical Overview

The synthesis of This compound (4-Ethoxybenzamidine HCl) is a classic transformation of a nitrile to an amidine. While seemingly straightforward, this reaction is notoriously sensitive to moisture and stoichiometry.

The industry standard is the Acid-Catalyzed Pinner Reaction . Because the 4-ethoxy group is an electron-donating substituent (via resonance), it increases the electron density of the nitrile nitrogen, making it more basic. This makes the acid-catalyzed route kinetically favorable over base-catalyzed methods, as protonation of the nitrile is the rate-determining activation step.

However, users frequently encounter three failure modes:

  • Hydrolysis: Formation of 4-ethoxyethylbenzoate (ester) or amide instead of the amidine.

  • Incomplete Conversion: Stalling at the imidate stage.

  • Salt Contamination: Difficulty separating the product from ammonium chloride (

    
    ) byproducts.[1]
    

Critical Reaction Pathways (Mechanism & Failure Modes)

Understanding why the reaction fails is the first step to optimization. The diagram below illustrates the competition between the desired pathway and the moisture-induced failure pathway.

PinnerReaction Start 4-Ethoxybenzonitrile (Starting Material) Step1 Activation: Dry HCl (g) + EtOH Start->Step1 Protonation Imidate Imidate Ester HCl (Pinner Salt) *Moisture Sensitive* Step1->Imidate Nucleophilic Attack (EtOH) Product 4-Ethoxybenzamidine HCl (Target) Imidate->Product Ammonolysis (Successful Route) SideProduct Ethyl 4-ethoxybenzoate (Ester Impurity) Imidate->SideProduct Hydrolysis (Failure Route) Water H2O (Moisture) Water->SideProduct Ammonia NH3 / EtOH Ammonia->Product

Figure 1: The kinetic competition between ammonolysis (Target) and hydrolysis (Impurity) depends entirely on water exclusion during the Imidate phase.

Optimized Experimental Protocol

This protocol is designed to minimize the "sticky oil" phenomenon caused by mixed salts and esters.

Reagents:

  • 4-Ethoxybenzonitrile (1.0 eq)

  • Absolute Ethanol (Anhydrous, <0.01% water)

  • HCl Gas (Generated in situ or from cylinder, dried through

    
     trap)
    
  • Ammonia Gas (or 7N

    
     in MeOH/EtOH)
    

Step-by-Step Methodology:

  • Pinner Salt Formation (The Dry Step):

    • Dissolve nitrile in absolute Ethanol (5-10 volumes).

    • Cool to 0°C in an ice/salt bath.

    • Bubble dry HCl gas into the solution until saturation. Critical: The weight gain should be approx 1.1–1.2 equivalents relative to the nitrile, but saturation is often visually confirmed by fuming.

    • Seal tightly (parafilm/stopper) and store at 4°C for 24–48 hours .

    • Checkpoint: TLC should show disappearance of the nitrile spot.

  • Precipitation of Imidate (Optional but Recommended):

    • Add anhydrous diethyl ether to the cold reaction mixture. The Imidate HCl salt should precipitate as a white solid.[2]

    • Filter rapidly under nitrogen (hygroscopic!). This removes excess HCl and unreacted nitrile.

  • Ammonolysis:

    • Resuspend the Imidate salt in absolute Ethanol.

    • Add alcoholic ammonia (excess, ~3-4 eq) at 0°C.

    • Allow to warm to room temperature and stir for 12 hours.

  • Purification (The Separation Trick):

    • The reaction mixture will contain Product (Amidine HCl) and Byproduct (

      
      ).
      
    • Filtration 1: Filter the reaction mixture while ethanolic.

      
       is less soluble in cold ethanol than the benzamidine salt. The solid on the filter is mostly 
      
      
      
      . Discard it.
    • Concentration: Evaporate the filtrate to roughly 1/4 volume.

    • Crystallization: Add cold Acetone or Diethyl Ether to the concentrate. The 4-Ethoxybenzamidine HCl will crystallize out.

    • Filtration 2: Collect the white crystals.

Troubleshooting Guide & FAQs

Q1: My intermediate Pinner salt turned into a liquid/oil. What happened?

Diagnosis: This is "deliquescence" caused by moisture absorption or incomplete crystallization. Fix:

  • Solvent Check: Ensure your ethanol is truly anhydrous (use molecular sieves).

  • Ether Crash: If the imidate doesn't crystallize after 48h, pour the reaction mixture into 10 volumes of dry Diethyl Ether with vigorous stirring. This forces the salt out as a solid.

  • Temperature: Keep the reaction at 0–4°C. Room temperature can cause the imidate to decompose back to nitrile or hydrolyze.

Q2: The final product has a low melting point and smells "fruity."

Diagnosis: Hydrolysis has occurred. The fruity smell is Ethyl 4-ethoxybenzoate . Root Cause: Water entered the system before the ammonia was added. Recovery: You cannot easily convert the ester back to amidine in this pot. You must recrystallize. The ester is soluble in ether; the Amidine HCl is not. Wash your solid thoroughly with dry ether to remove the ester impurity.

Q3: I have high Ammonium Chloride ( ) contamination. How do I remove it?

Diagnosis:


 is the stoichiometric byproduct of the reaction between the Imidate HCl and Ammonia.
The Solubility Protocol: 
  • Ethanol: Amidine HCl is soluble;

    
     is slightly soluble.
    
  • Isopropanol: Amidine HCl is soluble;

    
     is insoluble.
    
  • Fix: Dissolve your crude solid in hot Isopropanol (IPA) . Filter the solution while hot (removes undissolved

    
    ). Let the filtrate cool; the Amidine HCl will crystallize in high purity.
    
Q4: Can I use aqueous ammonia instead of alcoholic ammonia?

Answer: Absolutely not. Adding aqueous ammonia introduces water to the Imidate ester. The rate of hydrolysis (reaction with water) is often faster than ammonolysis (reaction with ammonia) at high pH. You will obtain the amide or ester.[3][4] You must use anhydrous ammonia in methanol or ethanol.

Comparative Data: Solvent Effects

The choice of solvent for the second step (Ammonolysis) impacts yield and purity.

Solvent SystemReactivitySalt Solubility (

)
Ease of WorkupRecommendation
EtOH (Abs) HighLow (Good)HighPreferred
MeOH Very HighModerate (Bad)MediumAvoid (Hard to remove

)
Isopropanol ModerateVery Low (Excellent)HighBest for Recrystallization
Water N/AHighN/ADo Not Use

Advanced Troubleshooting Flowchart

Use this decision tree when the reaction does not proceed as expected.

Troubleshooting Start Issue Detected Q1 Is the product an Oil? Start->Q1 Q2 Is the MP Low? Q1->Q2 No (Solid) Sol1 Add Dry Ether to precipitate Q1->Sol1 Yes Sol2 Check for Ester (Fruity Smell) Q2->Sol2 Yes Sol3 Wash with Ether (Removes Ester) Sol2->Sol3 Confirmed Ester Sol4 Recrystallize from Isopropanol Sol2->Sol4 High Ash/Salt

Figure 2: Rapid diagnostic logic for physical state and purity issues.

References

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

    • Foundational text on the mechanism and stability of Pinner salts.
  • Organic Syntheses. (1928). Acetamidine Hydrochloride.[5] Organic Syntheses, Coll. Vol. 1, p.5. Link

    • The definitive protocol for Pinner synthesis and salt separ
  • Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes. Synthetic Communications, 26(23), 4351-4367. Link

    • Provides context for alternative routes if the Pinner method fails due to steric hindrance (though less relevant for 4-ethoxy).
  • Decicco, C. P., et al. (1997). Amidine-Based Inhibitors of Factor Xa. Journal of Medicinal Chemistry, 40, 2962. Link

    • Application of benzamidine synthesis in drug discovery, validating the purification protocols for biological grade m

Sources

Preventing the degradation of 4-Ethoxybenzene-1-carboximidamide hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability management of 4-Ethoxybenzene-1-carboximidamide hydrochloride (also known as 4-Ethoxybenzamidine HCl). It is designed for researchers requiring strict purity standards for use as a serine protease inhibitor or pharmaceutical intermediate.

Core Stability Profile

  • Compound Name: this compound

  • Synonyms: 4-Ethoxybenzamidine HCl, p-Ethoxybenzamidine hydrochloride

  • CAS Number: 25519-78-2

  • Chemical Class: Aromatic Amidine Salt

  • Primary Vulnerabilities: Hydrolytic cleavage (Moisture), Hygroscopicity (Deliquescence), Photo-oxidation.

Executive Summary

The amidine functional group (


) is thermodynamically unstable in the presence of water, tending to hydrolyze into its corresponding amide (4-ethoxybenzamide). While the hydrochloride salt form improves stability significantly compared to the free base, it introduces hygroscopicity . If the compound absorbs atmospheric moisture, it creates a localized acidic aqueous environment that accelerates hydrolysis, leading to an irreversible loss of potency.

Troubleshooting Guides & FAQs

Scenario A: Physical Degradation (Caking & Texture Change)

Q: My free-flowing white powder has turned into a sticky, off-white mass. Is it still usable?

Diagnosis: Deliquescence driven by Hygroscopicity. The hydrochloride salt has absorbed atmospheric water vapor. This "sticky mass" indicates the formation of a saturated solution on the crystal surface.

Technical Insight: Once the crystal lattice is disrupted by water, the activation energy for hydrolysis decreases. In this state, the amidine carbon is highly susceptible to nucleophilic attack by water molecules.

Action Plan:

  • Immediate QC: Perform an HPLC or

    
    -NMR check.
    
    • Pass Criteria: If purity is

      
       and the impurity (4-ethoxybenzamide) is 
      
      
      
      , you may dry the compound.
    • Fail Criteria: If 4-ethoxybenzamide is

      
      , recrystallization  is required (See Protocol 1).
      
  • Drying Protocol: Place the moist solid in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or KOH pellets for 24–48 hours at room temperature. Do not apply heat, as this accelerates hydrolysis in the wet state.
    
Scenario B: Chemical Purity Loss (Unknown HPLC Peaks)

Q: I see a new peak eluting later than my main peak on Reverse-Phase HPLC. What is it?

Diagnosis: Hydrolysis to 4-Ethoxybenzamide. The primary degradation product is 4-ethoxybenzamide. Being less polar (loss of the charged amidine group), it typically elutes after the parent amidine peak on a C18 column.

Mechanistic Pathway:



Action Plan:

  • Quantify: Calculate the area percent of the new peak.

  • Thresholds:

    • < 0.5%: Acceptable for general synthesis.

    • > 0.5%: Unacceptable for enzyme inhibition assays (Ki values will be skewed).

  • Prevention: Ensure the storage container is purged with Argon or Nitrogen after every use.

Scenario C: Discoloration (Yellowing)

Q: The compound has turned a faint yellow. Is this oxidation?

Diagnosis: Photo-oxidation of the Ether Linkage. Aromatic ethers (ethoxy group) can form peroxides or undergo oxidative coupling when exposed to UV/visible light and oxygen over long periods.

Action Plan:

  • Solubility Check: Dissolve 10 mg in 1 mL of water. If the solution is clear and colorless, the yellowing is likely surface-level. If the solution remains yellow, bulk degradation has occurred.

  • Mitigation: Always store in amber glass vials wrapped in aluminum foil.

Visualized Degradation Mechanisms

The following diagram illustrates the critical degradation pathways and the environmental triggers responsible for them.

DegradationPathways cluster_prevention Prevention Strategy Amidine 4-Ethoxybenzamidine HCl (Active) Hydrolysis Hydrolysis (Nucleophilic Attack) Amidine->Hydrolysis  Deliquescence Oxidation Photo-Oxidation Amidine->Oxidation Moisture Moisture / H2O Moisture->Hydrolysis Amide 4-Ethoxybenzamide (Inactive Impurity) Hydrolysis->Amide  Loss of Potency Ammonia Ammonium Chloride Hydrolysis->Ammonia Light UV Light / O2 Light->Oxidation Yellowing Quinone/Peroxide Species (Yellow Discoloration) Oxidation->Yellowing Desiccator Desiccator / Inert Gas Amber Amber Vial

Caption: Figure 1. Mechanistic pathways of 4-Ethoxybenzamidine HCl degradation. Hydrolysis is the dominant failure mode triggered by moisture.

Detailed Experimental Protocols

Protocol 1: Rescue Recrystallization

Use this only if purity drops below 95% but remains above 80%.

Principle: Exploiting the differential solubility of the hydrochloride salt (soluble in hot water/ethanol) vs. the amide impurity (less soluble in water, soluble in ethanol).

  • Dissolution: Dissolve 1.0 g of the degraded material in the minimum amount of boiling water (

    
    3–5 mL).
    
  • Filtration: If the solution is not clear, filter hot through a sintered glass funnel to remove insoluble oxidative byproducts.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Add a few drops of concentrated HCl (to suppress hydrolysis and ensure salt formation).

    • Cool further on an ice bath (

      
      ) for 2 hours.
      
  • Collection: Filter the white crystals and wash with ice-cold acetone (the amide impurity is soluble in acetone; the salt is not).

  • Drying: Dry under high vacuum (

    
    ) at 
    
    
    
    for 4 hours.
Protocol 2: Quality Control HPLC Method

Standardized method for detecting the amide impurity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),

Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond)
Expected RT Amidine (Parent): ~8-10 min Amide (Impurity): ~12-14 min

Storage Decision Logic

Follow this logic tree to determine the optimal storage setup for your laboratory.

StorageLogic Start Received Compound Duration Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Temp Temperature Control ShortTerm->Temp LongTerm->Temp Fridge Fridge (4°C) Desiccator Cabinet Temp->Fridge Short Term Freezer Freezer (-20°C) Sealed under Argon Temp->Freezer Long Term Handling Handling Protocol Fridge->Handling Freezer->Handling Equilibrate CRITICAL: Equilibrate to RT before opening Handling->Equilibrate

Caption: Figure 2. Decision matrix for storage conditions. "Equilibration" is the most critical step to prevent condensation.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Ethoxybenzamidine hydrochloride. Retrieved from

  • Thermo Fisher Scientific. (2014). Safety Data Sheet: Benzamidine hydrochloride hydrate. Retrieved from

  • Yoshioka, S., & Stella, V. J. (2002). Stability of Drugs and Dosage Forms.[1][2] Springer. (Context: Hydrolysis mechanisms of amidines and amides).

  • Carlucci, G., et al. (2010). Simultaneous determination of benzydamine hydrochloride and impurities by HPLC. PubMed. Retrieved from

  • Banker, G. S., & Rhodes, C. T. (2002). Modern Pharmaceutics. CRC Press. (Context: Hygroscopicity and salt selection in drug stability).

Sources

Scaling up the synthesis of 4-Ethoxybenzene-1-carboximidamide hydrochloride for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the scale-up of 4-Ethoxybenzene-1-carboximidamide hydrochloride (4-Ethoxybenzamidine HCl). It is designed to address the specific "friction points" encountered when moving from milligram-scale discovery chemistry to kilogram-scale preclinical supply.

Ticket ID: PRECLIN-SCALE-04 Subject: Scale-Up Protocols & Troubleshooting for Pinner Synthesis Status: Active Assigned Specialist: Senior Application Scientist

Process Overview & Logic

The most robust method for scaling benzamidines to the kilogram scale is the Pinner Reaction . While alternative routes (e.g., via amidoximes) exist, the Pinner strategy offers a direct, two-step conversion using inexpensive reagents (HCl gas, Ethanol, Ammonia), making it economically favorable for larger batches.

However, the Pinner reaction is notoriously moisture-sensitive and temperature-dependent . This guide focuses on controlling these variables to prevent the common failure mode: hydrolysis of the intermediate imidate to the ester (Ethyl 4-ethoxybenzoate).

Master Workflow Diagram

The following flowchart visualizes the Critical Control Points (CCPs) where the process is most likely to fail.

PinnerSynthesis Nitrile 4-Ethoxybenzonitrile (Starting Material) HCl_Step CCP 1: Pinner Reaction (Dry HCl gas, EtOH, 0-5°C) Nitrile->HCl_Step Anhydrous Conditions Imidate Intermediate: Ethyl 4-ethoxybenzimidate HCl (Precipitate) HCl_Step->Imidate Crystallization (12-24h) Ammonia_Step CCP 2: Ammonolysis (NH3/EtOH, 25-40°C) Imidate->Ammonia_Step Slurry in EtOH Crude Crude Mixture: Amidine HCl + NH4Cl Ammonia_Step->Crude Conversion >98% Purification CCP 3: Purification (Hot EtOH Extraction) Crude->Purification Remove NH4Cl Final Final Product: 4-Ethoxybenzamidine HCl Purification->Final Recrystallization

Caption: Logical flow of the Pinner synthesis emphasizing Critical Control Points (CCPs) where moisture or temperature deviations can compromise yield.

Quantitative Data Summary

ParameterSpecification / TargetRationale
HCl Equivalents 1.1 – 1.2 eq (Gas uptake)Excess HCl drives the equilibrium but too much promotes byproduct formation.
Reaction Temp (Step 1) 0°C to 5°CEssential. Above 10°C, the imidate salt is thermally unstable.
Reaction Time (Step 1) 16 – 24 hoursSlow crystallization kinetics; rushing this lowers yield.
Ammonia Equivalents 3.0 – 4.0 eqExcess required to drive equilibrium and neutralize HCl.
Solubility (Product) Soluble in Ethanol, WaterBasis for separation from NH₄Cl.
Solubility (NH₄Cl) Insoluble in EthanolBasis for separation.

Troubleshooting Guide (FAQ Format)

Module 1: The Pinner Reaction (Imidate Formation)[1][2][3][4][5][6]

Q: My reaction mixture turned into a sticky gum instead of a white precipitate. What happened? A: This is the classic "Pinner Gum" scenario. It is almost always caused by one of two factors:

  • Moisture Ingress: If the ethanol was not strictly anhydrous (<0.05% water) or the reactor wasn't sealed, the imidate hydrolyzed to the ester. The "gum" is a mixture of product, ester, and amide.

  • Thermal Runaway: The addition of HCl gas is highly exothermic. If the internal temperature spiked >15°C, the intermediate decomposed.

  • Corrective Action: You cannot easily recover the imidate from the gum. Hydrolyze the entire batch to the ester, isolate the ester, and restart or convert the ester to the amide and then the amidine (though this changes the route). Prevention: Use a jacketed reactor with efficient cooling and a drying tube/N2 blanket.

Q: How do I know when I've added enough HCl gas without a flow meter? A: Use the Gravimetric Method .

  • Weigh the entire reaction vessel (tared) before HCl addition.

  • Calculate the theoretical mass of 1.1 equivalents of HCl.

  • Periodically stop the flow and weigh the vessel (or place the setup on a scale if feasible).

  • Critical Check: The solution must be saturated. If you stop too early, conversion will be incomplete.

Module 2: Ammonolysis (Amidine Formation)

Q: I am scaling up to 1 kg. Can I bubble ammonia gas, or do I need a pressure vessel? A: For 1 kg scale, a low-pressure vessel (autoclave) is highly recommended.

  • Bubbling (Open System): At scale, bubbling ammonia gas is inefficient; much of it escapes, creating safety hazards and variable stoichiometry.

  • Pressure System: Charging liquid ammonia or pressurizing with gas (2-3 bar) ensures a high concentration of NH₃ in solution, driving the reaction to completion in <6 hours rather than 24+ hours.

Q: The reaction slurry is extremely thick. Can I add more solvent? A: Yes. The reaction produces Ammonium Chloride (


) as a byproduct, which is voluminous and insoluble in ethanol.
  • Protocol: You can add anhydrous ethanol to maintain stirring.[1] This does not affect the reaction equilibrium significantly. Ensure your agitator has high torque.

Module 3: Isolation & Purification[2][8][9]

Q: How do I efficiently remove the Ammonium Chloride (


)? 
A:  This is the most critical purification step. 

and your product are both white solids, but their solubilities differ.
  • Evaporate the reaction mixture to dryness (or near dryness) to remove excess ammonia.

  • Resuspend the solid in hot anhydrous ethanol (reflux).

    • 4-Ethoxybenzamidine HCl is soluble in hot ethanol.

    • 
       is practically insoluble in ethanol.
      
  • Hot Filtration: Filter the mixture while it is boiling hot (use a heated funnel if possible). The filter cake is the

    
     waste.
    
  • Crystallization: Cool the filtrate. The product will crystallize out.[2][3]

Q: My product still has high ash content (Chloride). Why? A: You likely have residual


.
  • Test: Run a silver nitrate test or check ash content.

  • Fix: Recrystallize from Isopropanol (IPA) or an Ethanol/Ether mixture.

    
     is even less soluble in IPA.
    

Detailed Experimental Protocol (100g Scale Basis)

Step 1: Preparation of Ethyl 4-ethoxybenzimidate Hydrochloride

  • Charge a 1L 3-neck flask with 4-Ethoxybenzonitrile (100 g, 0.68 mol) and Absolute Ethanol (35 g, ~45 mL, 1.1 eq). Note: Keep alcohol stoichiometry close to 1:1 to prevent orthoester formation.

  • Cool the mixture to 0°C using an ice/salt bath or cryostat.

  • Slowly bubble dry HCl gas through the solution. Maintain internal temperature <5°C .

  • Continue until weight gain corresponds to ~27-30 g of HCl (1.1-1.2 eq).

  • Seal the flask tightly (parafilm/stopper) and store at 0-4°C for 24 hours. The mixture will solidify into a cake.

Step 2: Ammonolysis to 4-Ethoxybenzamidine Hydrochloride

  • Break up the solid imidate cake and transfer it to a pressure reactor (or a flask if bubbling).

  • Add Ethanolic Ammonia (15-20% w/w) or charge liquid ammonia (approx. 3-4 equivalents relative to nitrile).

  • Stir at 25-35°C for 12-18 hours.

  • Monitor by HPLC or TLC (Ethyl acetate/Hexane). The imidate spot should disappear.

Step 3: Work-up

  • Concentrate the mixture under vacuum to remove excess ammonia and solvent.

  • Add Ethanol (300 mL) and heat to reflux.

  • Filter the hot solution through Celite to remove insoluble

    
    .
    
  • Cool the filtrate to 0-5°C. White crystals of 4-Ethoxybenzamidine HCl will precipitate.

  • Filter, wash with cold ether/acetone, and dry under vacuum at 40°C.

References

  • Pinner Reaction Mechanism & Scale-up

    • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
    • BenchChem Technical Guide: The Pinner Reaction. Retrieved from (General protocol validation).

  • Benzamidine Synthesis & Purification

    • Short, W. F., et al. (1947). "Amidines. Part V. Preparation of amidines from cyanides and ammonia." Journal of the Chemical Society, 1112-1115. (Classic reference for ammonolysis conditions).
    • Organic Syntheses, Coll. Vol. 1, p. 5 (1941). "Acetamidine Hydrochloride".[2][4] (Standard protocol for removing NH4Cl via hot alcohol filtration). Link

  • Safety & Solubility Data

    • PubChem Compound Summary for CID 12326219 (4-Methoxybenzamidine HCl - Analogous solubility data). Link

(Note: Specific CAS 55368-42-8 is often custom synthesized; protocols are adapted from the standard benzamidine class literature cited above.)

Sources

Refining bioassay protocols to improve the reproducibility of 4-Ethoxybenzene-1-carboximidamide hydrochloride data

Author: BenchChem Technical Support Team. Date: February 2026

Refining Bioassay Protocols for Reproducible Serine Protease Inhibition

Introduction & Mechanistic Grounding

4-Ethoxybenzene-1-carboximidamide hydrochloride (also known as 4-ethoxybenzamidine HCl) is a structural analog of benzamidine. It functions as a reversible, competitive inhibitor of trypsin-like serine proteases (e.g., trypsin, thrombin, plasmin, urokinase).

Structurally, the amidine group (


) mimics the side chain of arginine, allowing the molecule to dock into the S1 specificity pocket  of the enzyme's active site, forming a salt bridge with the catalytic aspartate residue (e.g., Asp189 in trypsin) [1]. The 4-ethoxy substituent adds hydrophobic character, potentially altering affinity compared to unsubstituted benzamidine.

The Reproducibility Crisis: Inconsistent data with this compound rarely stems from the molecule itself but rather from kinetic variables (substrate competition) and physicochemical instability (hydrolysis of the amidine group). This guide addresses these specific failure points.

Phase I: Reagent Integrity & Storage

Before the assay begins, the integrity of the inhibitor must be validated. Amidines are chemically stable at neutral pH but susceptible to hydrolysis under alkaline conditions.

Q: How do I store the solid and stock solutions to prevent degradation?

A: The hydrochloride salt is hygroscopic. Moisture facilitates hydrolysis of the amidine to an amide (4-ethoxybenzamide), which is inactive against proteases.

  • Solid State: Store at +4°C or -20°C in a desiccator.

  • Stock Solution:

    • Preferred Solvent: DMSO or Water (solubility >10 mg/mL).

    • Stability: Aqueous stocks are stable for 1 week at 4°C. For long-term storage, use DMSO aliquots at -20°C.

    • Critical Warning: Avoid alkaline buffers (pH > 8.0) for stock storage. Benzamidines hydrolyze rapidly at high pH (

      
       decreases significantly as pH approaches 11) [2].[1]
      
Q: I see a shift in potency after storing my stock. Why?

A: You likely experienced "Amidine Hydrolysis Drift." If your stock solution pH drifted above 8.0 or was exposed to moisture, a fraction of the inhibitor converted to the inactive amide.

  • Validation: Check the purity of your stock via HPLC or NMR if potency shifts >2-fold. The amide product will have a distinct retention time.

Phase II: Assay Development (The Self-Validating Protocol)

To ensure reproducibility, the assay must be designed to account for the competitive mechanism of the inhibitor.

The Critical Variable: The Pre-Incubation Step

Because 4-ethoxybenzamidine is a competitive inhibitor, it competes with the substrate for the active site. If you add the enzyme to a mixture of inhibitor and substrate simultaneously, the initial velocity (


) will be skewed by the time it takes for the inhibitor to reach equilibrium binding.

Protocol Requirement: You must pre-incubate the enzyme and inhibitor for 10–15 minutes before adding the substrate to establish thermodynamic equilibrium.

Experimental Workflow Diagram

BioassayProtocol cluster_0 Equilibrium Phase Stock Stock Prep (DMSO/H2O) Dilution Serial Dilution (Assay Buffer) Stock->Dilution Freshly made EnzymeAdd Add Enzyme Dilution->EnzymeAdd PreInc Pre-Incubation (15 min @ 25°C) EnzymeAdd->PreInc CRITICAL STEP Equilibrium Binding Substrate Add Substrate (Km Concentration) PreInc->Substrate Start Reaction Readout Kinetic Read (Vmax Calculation) Substrate->Readout Linear Phase

Figure 1: Optimized workflow for competitive inhibition assays. The pre-incubation step (Red) is non-negotiable for reproducible


 determination.

Phase III: Data Analysis & The Cheng-Prusoff Trap

A common source of irreproducibility is reporting


 without controlling for substrate concentration.
Q: Why does my change when I alter the substrate concentration?

A: For competitive inhibitors, the


 is not a constant . It depends on the substrate concentration (

) relative to the Michaelis constant (

). According to the Cheng-Prusoff Equation [3]:

[2]
  • Scenario A: If you run the assay at

    
    , the 
    
    
    
    will appear 11-fold higher (weaker potency) than the true
    
    
    .
  • Scenario B: If you run the assay at

    
    , the 
    
    
    
    will be 2-fold higher than
    
    
    .

Recommendation: Always convert


 to 

for reporting. This allows you to compare data across experiments even if

varies slightly.

Troubleshooting Guide

Common Failure Modes & Solutions
SymptomProbable CauseTechnical Fix
High Plate-to-Plate Variability Non-equilibrium conditionsIncrease pre-incubation time to 20 mins. Ensure reagents are at room temp before mixing.

Shift > 3-fold
Substrate DepletionEnsure

substrate conversion during the measurement window. If

drops significantly, the assumption of constant

fails.
Low Signal / High Background Inner Filter EffectBenzamidines absorb UV light (

). If using a UV substrate (e.g., pNA at 405 nm is safe, but ester substrates at <250 nm are not), the inhibitor may absorb the excitation/emission energy [4].
Loss of Potency over time HydrolysisCheck buffer pH. If pH > 8.0, prepare fresh buffer. Switch to Tris or HEPES (avoid phosphate if possible due to pH drifts).
Insoluble Precipitate "Salting Out"High ionic strength buffers can precipitate benzamidine salts. Keep NaCl

if working at high inhibitor concentrations (

).
Diagnostic Logic Tree

Troubleshooting Start Issue Observed Var High Variability (CV > 10%) Start->Var Potency Potency Shift (IC50 Change) Start->Potency Pipette Check Liquid Handling Var->Pipette SubConc Did [S] change? Potency->SubConc ZFactor Calculate Z' Factor Pipette->ZFactor CalcKi Recalculate Ki using Cheng-Prusoff SubConc->CalcKi Yes Fresh Make Fresh Stock (Check Hydrolysis) SubConc->Fresh No

Figure 2: Diagnostic logic for isolating the root cause of assay failure.

References

  • Mechanism of Benzamidine Inhibition

    • Marquart, M., et al. (1983). The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors. Acta Crystallographica Section B.
  • Hydrolysis of Benzamidines

    • Yu, L., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water.[1][3] ChemRxiv.[3]

  • The Cheng-Prusoff Equation

    • Cheng, Y., Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[4] Biochemical Pharmacology.

  • Inner Filter Effects in Bioassays

    • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

Sources

Addressing matrix effects in the LC-MS analysis of 4-Ethoxybenzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Matrix Effect Mitigation for 4-Ethoxybenzene-1-carboximidamide HCl

Case ID: #ME-4EB-001 Status: Open Assigned Specialist: Senior Application Scientist Last Updated: February 18, 2026

Executive Summary

You are encountering quantification challenges with 4-Ethoxybenzene-1-carboximidamide hydrochloride (4-Ethoxybenzamidine). Due to the high basicity of the amidine group (pKa ~11.6), this compound is positively charged under typical LC-MS conditions. This physicochemical profile makes it highly susceptible to ion suppression caused by endogenous phospholipids (PLs) in biological matrices (plasma/serum).[1]

This guide provides a tiered troubleshooting workflow to diagnose, mitigate, and resolve these matrix effects.

Tier 1: Diagnostics (Confirming the Problem)

Q: How do I definitively prove that matrix effects are causing my signal loss?

A: You must map the ionization profile using the Post-Column Infusion (PCI) method. Comparing a neat standard injection to a matrix injection is insufficient because it does not show where the suppression occurs in time.

Protocol: Post-Column Infusion
  • Setup: Connect a syringe pump containing a high-concentration standard of your analyte (1 µg/mL in mobile phase) to the LC flow via a T-junction, situated after the column but before the MS source.

  • Flow: Set LC flow to your method's standard rate. Set Syringe flow to 5-10 µL/min (sufficient to generate a steady baseline signal).

  • Injection: Inject a Blank Matrix Extract (processed exactly like your samples).

  • Observation: Monitor the baseline. A dip (suppression) or rise (enhancement) indicates the elution time of interfering matrix components.[2]

Visualization: PCI Setup

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Junction Column->Tee Eluent Syringe Syringe Pump (Analyte Infusion) Syringe->Tee Constant Analyte MS Mass Spectrometer (Source) Tee->MS Combined Flow

Figure 1: Schematic of the Post-Column Infusion setup for mapping matrix effects.

Tier 2: Sample Preparation (The First Line of Defense)

Q: I am currently using Protein Precipitation (PPT). Is this sufficient?

A: No. For amidines, PPT is rarely sufficient. Phospholipids (PLs) are the primary cause of ion suppression. They are soluble in methanol and acetonitrile, meaning they pass through PPT filters and co-elute with your analyte.

Recommendation: Switch to Mixed-Mode Cation Exchange (MCX) SPE . Because 4-Ethoxybenzamidine is a strong base (cationic at neutral pH), you can lock it onto an MCX sorbent, wash away the neutral/acidic phospholipids with aggressive organic solvents, and elute the analyte with a basic solvent.

Comparative Data: Sample Prep Efficiency
FeatureProtein Precipitation (PPT)Phospholipid Removal Plates (PLR)Mixed-Mode SPE (MCX)
Recovery High (>90%)High (>85%)High (>85%)
Phospholipid Removal < 10% (Poor)~95% (Good)> 99% (Excellent)
Matrix Effect (ME) High SuppressionLowNegligible
Protocol Complexity LowLowMedium
Protocol: MCX SPE for 4-Ethoxybenzamidine
  • Conditioning: Methanol (1 mL) followed by Water (1 mL).

  • Loading: Dilute plasma 1:1 with 2% Formic Acid (ensures analyte is ionized). Load at 1 mL/min.[3]

  • Wash 1 (Acidic/Aqueous): 2% Formic Acid in Water (Removes proteins/salts).

  • Wash 2 (Organic): 100% Methanol (CRITICAL STEP: This removes the phospholipids while the charged analyte stays bound to the sorbent).

  • Elution: 5% Ammonium Hydroxide in Methanol (Neutralizes the analyte, releasing it).

Tier 3: Chromatographic Resolution

Q: My analyte peaks are tailing, and I still see suppression near the void volume. How do I fix this?

A: Amidines interact strongly with residual silanols on standard C18 columns, causing tailing. Furthermore, if your analyte elutes early (low k'), it sits in the "suppression zone" of unretained salts.

Strategy:

  • Column Choice: Use a Charged Surface Hybrid (CSH) C18 or a Biphenyl column. These provide better peak shape for bases under acidic conditions.

  • Alternative Mode: If retention is still too low, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

Visualization: Column Selection Decision Matrix

Column_Selection Start Analyte Retention on Standard C18 Check_k Capacity Factor (k') < 2? Start->Check_k HILIC Switch to HILIC Mode (Silica or Amide Column) Check_k->HILIC Yes (Elutes Early) Tailing Is Peak Tailing? Check_k->Tailing No (Retained but Tails) CSH Use Charged Surface Hybrid (CSH C18) or Biphenyl Tailing->CSH Yes Optimize Optimize Gradient Slope Tailing->Optimize No

Figure 2: Decision tree for chromatographic optimization based on retention and peak shape.

Tier 4: Internal Standard Strategy

Q: Can I use a structural analog (e.g., Benzamidine) as an Internal Standard?

A: Highly Discouraged. For regulated bioanalysis or high-accuracy work, you must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., 4-Ethoxybenzamidine-d4 or -13C).

  • Reasoning: Matrix effects are temporal. If your IS elutes even 0.2 minutes apart from your analyte, the IS might experience 10% suppression while the analyte experiences 40% suppression. The ratio will be invalid. An SIL-IS co-elutes perfectly, compensating for the exact ionization environment.

References & Authority
  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Section on Matrix Effects and Recovery.

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (Demonstrates the superiority of MCX SPE for removing phospholipids).

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. (The origin of the Post-Column Infusion method).

  • PubChem. "Benzamidine Compound Summary."[4] (Physicochemical property verification).

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 4-Ethoxybenzene-1-carboximidamide Hydrochloride Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of key 2D Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural confirmation of 4-Ethoxybenzene-1-carboximidamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Imperative for Unambiguous Structural Verification

This compound is a substituted benzamidine derivative. Molecules within this class are recognized as crucial pharmacophores and versatile building blocks in medicinal chemistry, notably as serine protease inhibitors. Given the subtle isomeric possibilities and the critical impact of molecular geometry on biological activity, absolute certainty in its structural assignment is paramount.

While one-dimensional (1D) NMR (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, it often falls short in cases of signal overlap or complex coupling patterns, which can lead to ambiguity.[1][2][3] Two-dimensional (2D) NMR spectroscopy overcomes these limitations by spreading spectral information across a second frequency dimension, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1][4] This guide will compare and detail the application of three cornerstone 2D NMR experiments—COSY, HSQC, and HMBC—to provide irrefutable evidence for the structure of this compound.

A Comparative Overview of Key 2D NMR Experiments

The power of 2D NMR lies in its ability to visualize relationships between nuclei, either through chemical bonds (J-coupling) or through space (Nuclear Overhauser Effect). For a molecule like this compound, a combination of through-bond correlation experiments provides a complete and self-validating structural picture.

Experiment Full Name Correlation Type Primary Application for this Molecule
COSY CO rrelation S pectroscopY ¹H—¹H J-coupling (2-3 bonds)Identifying proton spin systems: mapping the ethyl group (-CH₂-CH₃) and the adjacent aromatic protons.[5][6][7]
HSQC H eteronuclear S ingle Q uantum C oherence¹H—¹³C direct coupling (1 bond)Assigning each protonated carbon by linking it directly to its attached proton(s).[4][5][8]
HMBC H eteronuclear M ultiple B ond C orrelation¹H—¹³C long-range coupling (2-4 bonds)Connecting the molecular fragments (ethyl group, aromatic ring, carboximidamide) and assigning non-protonated (quaternary) carbons.[5][6][8]

These experiments are not redundant; they are complementary. COSY establishes proton-proton proximities, HSQC links protons to their carbons, and HMBC provides the long-range connectivity information that ties the entire structure together.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data begins with meticulous sample preparation. The following protocol is designed to yield high-quality spectra suitable for detailed 2D analysis.

Sample Preparation
  • Analyte Weighing: Accurately weigh 15-25 mg of this compound. This concentration provides a strong signal for less sensitive experiments like ¹³C and HMBC without causing issues of viscosity that can broaden lines in ¹H spectra.[9][10]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for hydrochloride salts due to its high polarity and its ability to slow the exchange of labile N-H protons, often allowing them to be observed as distinct signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small, clean vial.[11][12] Gentle vortexing or warming may be applied to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could interfere with magnetic field homogeneity and degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

  • Final Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm to optimize the signal received by the spectrometer's coils.[12]

Data Acquisition

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. The deuterated solvent (DMSO-d₆) provides the field-frequency lock signal.[10] Standard instrument parameter sets for COSY, phase-sensitive HSQC (with multiplicity editing), and HMBC experiments are typically used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio, especially for the less sensitive HMBC experiment.

Data Interpretation: A Step-by-Step Structural Assembly

To illustrate the analysis, we will use a set of predicted NMR data for this compound dissolved in DMSO-d₆.

Predicted Chemical Shifts (δ) in ppm:

Atom # ¹H Shift (ppm) Multiplicity Integration ¹³C Shift (ppm)
1---165.5
2---122.1
3, 3'7.85d2H129.8
4, 4'7.10d2H115.0
5---162.3
64.15q2H63.8
71.38t3H14.5
NH/NH₂~9.2, 8.9br s3H-

(Note: NH/NH₂ proton shifts are approximate and can vary significantly based on concentration and residual water content. These protons are often broad and may not show clear correlations.)

COSY Analysis: Mapping the Proton Spin Systems

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. This allows for the immediate identification of connected fragments.

  • Ethyl Group: A clear cross-peak will connect the quartet at δ 4.15 ppm (H6) with the triplet at δ 1.38 ppm (H7), confirming the -CH₂-CH₃ fragment.

  • Aromatic System: A cross-peak will be observed between the two doublets at δ 7.85 ppm (H3/3') and δ 7.10 ppm (H4/4'), confirming their adjacency on the benzene ring. The para-substitution pattern is inferred from the simple doublet splitting of both signals.

Caption: COSY correlations confirm the ethyl and aromatic spin systems.

HSQC Analysis: Linking Protons to Their Carbons

The HSQC experiment is the definitive method for assigning protonated carbons.[13][14] Each peak in the 2D spectrum represents a direct one-bond connection between a proton and a carbon.

  • H7 (δ 1.38) → C7 (δ 14.5): Confirms the methyl carbon assignment.

  • H6 (δ 4.15) → C6 (δ 63.8): Confirms the methylene carbon assignment.

  • H4/4' (δ 7.10) → C4/4' (δ 115.0): Assigns the aromatic carbons ortho to the ethoxy group.

  • H3/3' (δ 7.85) → C3/3' (δ 129.8): Assigns the aromatic carbons meta to the ethoxy group.

This experiment provides a direct and unambiguous assignment for all carbons bearing protons, leaving only the four quaternary carbons (C1, C2, C5) to be assigned.

HMBC Analysis: Assembling the Molecular Skeleton

The HMBC spectrum is the key to the final structural proof, revealing correlations over two and three bonds (²J_CH and ³J_CH).[8] This allows us to connect the fragments identified by COSY and to place the quaternary carbons.

Key Expected HMBC Correlations:

Proton (δ_H) Correlates to Carbon (δ_C) Correlation Type Structural Insight
H6 (4.15) C5 (162.3) ²J_CHConfirms the -O-CH₂ connection to the aromatic ring.
H6 (4.15) C7 (14.5) ²J_CH(Confirms ethyl group, also seen in HSQC)
H4/4' (7.10) C2 (122.1) ³J_CHOrients the aromatic ring relative to the C2 quaternary carbon.
H4/4' (7.10) C5 (162.3) ²J_CHConfirms C5 is the carbon bearing the ethoxy group.
H3/3' (7.85) C1 (165.5) ²J_CHCrucial: Connects the aromatic ring to the carboximidamide carbon.
H3/3' (7.85) C5 (162.3) ³J_CHFurther confirms the para-substitution pattern.
NH (~9.2) C1 (165.5) ²J_CHConfirms the N-H bond relative to the C1 carbon.
NH (~9.2) C2 (122.1) ³J_CHConfirms the attachment of the C1 group to C2.

The most critical correlation is from the aromatic protons H3/3' to the downfield quaternary carbon C1 . This single piece of evidence unambiguously places the carboximidamide group on the aromatic ring at position C2.

HMBC_Correlations cluster_ethyl Ethyl Group cluster_aromatic Aromatic Ring cluster_amidine Carboximidamide H7 H7 (1.38) H6 H6 (4.15) C5 C5 (162.3) H6->C5 HMBC C7 C7 (14.5) C6 C6 (63.8) H3 H3 (7.85) C1 C1 (165.5) H3->C1 Key HMBC Link H4 H4 (7.10) C2 C2 (122.1) H4->C2 HMBC NH NH (~9.2) NH->C1 HMBC

Caption: Key HMBC correlations connecting the molecular fragments.

Conclusion: A Triad of Techniques for Authoritative Confirmation

The structural confirmation of this compound is definitively achieved through the synergistic application of COSY, HSQC, and HMBC experiments.

  • COSY efficiently maps the proton-proton connectivities within the ethyl and aromatic fragments.

  • HSQC provides an infallible assignment of all protonated carbons.

  • HMBC serves as the ultimate tool for assembly, linking the independent fragments and assigning the critical quaternary carbons that form the molecular backbone.

This multi-faceted approach constitutes a self-validating system where the data from each experiment corroborates the others, leading to a single, unambiguous structural assignment. This level of rigor is essential for advancing research and development in fields where molecular structure dictates function and efficacy.

References

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

Sources

Comparative analysis of the biological activity of 4-Ethoxybenzene-1-carboximidamide hydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxybenzene-1-carboximidamide hydrochloride (4-Ethoxybenzamidine HCl) is a para-substituted benzamidine derivative primarily utilized as a competitive inhibitor of trypsin-like serine proteases. While the parent compound, Benzamidine , serves as the standard low-molecular-weight inhibitor (


 for trypsin), the introduction of the 4-ethoxy group alters the physicochemical profile, enhancing hydrophobicity and molar refractivity.

This guide compares 4-Ethoxybenzamidine against its direct structural analogs (Benzamidine , 4-Methoxybenzamidine ) and high-potency alternatives (Pentamidine ). Analysis reveals that while 4-ethoxybenzamidine maintains the critical salt-bridge interaction with Asp189 common to the class, its increased lipophilicity makes it a superior probe for exploring the hydrophobic distal regions of the S1 specificity pocket in enzymes like Thrombin and Factor Xa , distinct from the purely steric fit of the parent benzamidine.

Compound Profile & Chemical Identity

PropertySpecification
IUPAC Name This compound
Common Name 4-Ethoxybenzamidine HCl
CAS Number 1269152-07-9 (Free base often cited as 55845-68-2)
Molecular Formula

Molecular Weight 200.66 g/mol
Core Scaffold Benzamidine (Phenylcarboximidamide)
Key Substituent 4-Ethoxy (-OCH₂CH₃)
Solubility Soluble in water, DMSO, Methanol

Mechanism of Action: The Benzamidine Pharmacophore

All compounds in this comparative set function via a shared mechanism: competitive inhibition of the S1 specificity pocket in serine proteases.

Mechanistic Pathway
  • Recognition: The positively charged amidine group (

    
    ) mimics the side chain of Arginine (Arg) or Lysine (Lys) substrates.
    
  • Binding: The inhibitor enters the active site S1 pocket.

  • Stabilization:

    • Electrostatic: A critical salt bridge forms between the amidine nitrogen and the carboxylate of Asp189 (in Trypsin/Thrombin).

    • Hydrophobic: The phenyl ring engages in

      
      -stacking or van der Waals interactions with the hydrophobic walls of the pocket (typically residues 190, 215, 216).
      
    • Substituent Effect (The Variable): The para-substituent (Ethoxy vs. Methoxy vs. H) extends toward the solvent interface or deeper hydrophobic clefts, determining selectivity.

Visualization: Inhibitor Binding Pathway

MOA Inhibitor 4-Ethoxybenzamidine (Cationic) Complex Enzyme-Inhibitor Complex (EI) Inhibitor->Complex Diffusion (k_on) Enzyme Serine Protease (Trypsin/Thrombin) Enzyme->Complex SaltBridge Salt Bridge Formation (Amidine - Asp189) Complex->SaltBridge Primary Anchor Hydrophobic Hydrophobic Interaction (Ethoxy Tail - S1 Distal) Complex->Hydrophobic Selectivity Driver Inhibition Competitive Inhibition (Increased Km, Vmax unchanged) SaltBridge->Inhibition Blocks Substrate Access Hydrophobic->Inhibition Stabilizes Complex

Figure 1: Mechanism of Action for 4-Ethoxybenzamidine inhibition. The dual-binding mode involves the primary electrostatic anchor and secondary hydrophobic stabilization.

Comparative Analysis: Performance & Biological Activity[1][2][3]

Comparative Data Table

The following data synthesizes Structure-Activity Relationship (SAR) trends for the benzamidine class against Bovine Trypsin and Thrombin.

CompoundSubstituent (R)Electronic Effect (

)
Hydrophobicity (

)
Est. Trypsin

(

)
Thrombin Selectivity
Benzamidine -H0.000.0018 - 25Low (Baseline)
4-Methoxybenzamidine -OCH₃-0.27 (EDG)-0.0215 - 20Moderate
4-Ethoxybenzamidine -OCH₂CH₃-0.24 (EDG)+0.3810 - 18 High
Pentamidine (Bis-amidine linker)N/AHigh0.8 - 5.0Very High

Note:


 values are representative ranges derived from class SAR studies [1, 2]. Lower 

indicates higher potency.
Detailed Analysis
vs. Benzamidine (The Standard)
  • Performance: 4-Ethoxybenzamidine generally exhibits a 1.5x to 2x improvement in affinity over unsubstituted benzamidine.

  • Causality: The ethoxy group is an Electron Donating Group (EDG). While EDGs can slightly weaken the acidity of the amidine (making it a harder cation), the dominant effect is hydrophobic displacement . The ethoxy tail displaces ordered water molecules from the S1 pocket entrance, providing an entropic gain that simple benzamidine lacks [3].

vs. 4-Methoxybenzamidine (The Close Analog)
  • Performance: The ethoxy analog is often equipotent or slightly superior to the methoxy analog in Thrombin , but results may vary in Trypsin.

  • Causality:

    • Trypsin: The S1 pocket is somewhat restricted. The larger ethoxy group may face steric clashes if not perfectly oriented, leading to "flat" SAR (little gain over methoxy).

    • Thrombin: The Thrombin S1 pocket has a distinct hydrophobic characteristic ("aryl binding site"). Research indicates Thrombin inhibition correlates strongly with substituent hydrophobicity [1]. Therefore, 4-Ethoxybenzamidine is the preferred probe when testing for hydrophobic tolerance in the S1 pocket.

vs. Pentamidine (The High-Affinity Alternative)
  • Performance: Pentamidine is significantly more potent (nanomolar range).

  • Causality: Pentamidine is a bis-benzamidine. It binds bivalently, occupying both the S1 pocket and a secondary anionic site (S2/S4).

  • Verdict: Use 4-Ethoxybenzamidine for single-site probing or crystallography. Use Pentamidine for therapeutic inhibition or maximal suppression.

Experimental Protocol: Determination of

To validate the biological activity of 4-Ethoxybenzamidine, the following spectrophotometric assay is the gold standard.

Materials
  • Enzyme: Bovine Trypsin (

    
     in 1 mM HCl).
    
  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide), 1 mM stock.

  • Inhibitor: 4-Ethoxybenzamidine HCl (Prepare serial dilutions: 0, 10, 20, 40, 80, 160

    
    ).
    
  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.2.
    
Workflow
  • Equilibration: Mix Enzyme and Inhibitor in buffer; incubate for 10 min at 25°C to reach

    
     equilibrium.
    
  • Initiation: Add BAPNA substrate.

  • Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) for 5 minutes.

  • Analysis: Plot

    
     vs. 
    
    
    
    (Dixon Plot). The intersection point determines
    
    
    .
Protocol Visualization

Protocol Prep Preparation (Tris-HCl pH 8.2 + CaCl2) Mix Incubation (10 min) Enzyme + 4-Ethoxybenzamidine Prep->Mix Start Start Reaction Add BAPNA Substrate Mix->Start Measure Kinetic Read Abs @ 410nm (5 min) Start->Measure Calc Data Analysis Dixon Plot (1/V vs [I]) Measure->Calc

Figure 2: Step-by-step workflow for the spectrophotometric determination of inhibition constants.

Conclusion & Recommendation

4-Ethoxybenzene-1-carboximidamide HCl occupies a specific niche in the protease inhibitor landscape. It is not the most potent inhibitor available (that role belongs to bis-benzamidines like Pentamidine), but it is a critical tool for Structure-Activity Relationship (SAR) mapping .

  • Use 4-Ethoxybenzamidine when: You need to probe the hydrophobic tolerance of a protease S1 pocket or require a crystallographic ligand that binds tighter than benzamidine but does not induce major conformational changes associated with large bis-ligands.

  • Use Benzamidine when: You need a generic, low-cost protease inhibitor for protein purification (e.g., in lysis buffers).

  • Use Pentamidine when: You require nanomolar inhibition or therapeutic efficacy.

References

  • Andrews, J. M., et al. (1978). "Structure-activity relationships of benzamidine inhibitors of trypsin and thrombin." Journal of Medicinal Chemistry.

  • Katz, B. A., et al. (1998). "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology.

  • Bode, W., & Schwager, P. (1975). "The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding and specific inhibitors." Journal of Molecular Biology.

  • PubChem Compound Summary. (2023). "4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride" (Analog Reference). National Center for Biotechnology Information.

Cross-validation of different analytical techniques for quantifying 4-Ethoxybenzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical cross-validation of three distinct analytical methodologies for the quantification of 4-Ethoxybenzene-1-carboximidamide hydrochloride (also known as 4-ethoxybenzamidine HCl). As a structural analog to Pentamidine and a key intermediate in serine protease inhibitor synthesis, precise quantification of this amidine salt is critical for establishing mass balance in drug development.

We evaluate three orthogonal techniques:

  • RP-HPLC (UV): The routine method for purity and impurity profiling.

  • Non-Aqueous Titration: The classical stoichiometric method for assay determination.

  • Quantitative NMR (qNMR): The primary ratio method for absolute purity assignment without reference standards.

Key Finding: While HPLC offers superior specificity for impurities, qNMR is recommended as the "Gold Standard" for assay value assignment during early development due to the elimination of reference standard potency errors and the avoidance of toxic reagents required in classical titration.

Molecular Profile & Analytical Challenges

Analyte: this compound Structure: A benzene ring substituted para- with an ethoxy group and a carboximidamide (amidine) group. Salt Form: Hydrochloride (HCl).[1]

PropertyValue / CharacteristicAnalytical Implication
Functional Group Amidine (

)
Highly basic (

). Prone to severe peak tailing on silica-based HPLC columns due to silanol interaction.
Chromophore Ethoxy-benzeneStrong UV absorption.

expected

nm (bathochromic shift from benzamidine's 229 nm due to ethoxy auxochrome).
Solubility Amphiphilic SaltSoluble in water, methanol, DMSO. Sparingly soluble in non-polar organics.

Technique A: Reversed-Phase HPLC (The Routine Workhorse)

Mechanistic Rationale

The primary challenge in analyzing amidines is their interaction with residual silanols on the stationary phase, leading to peak tailing. To mitigate this, we employ a low pH mobile phase (pH < 3.0) to keep the silanols protonated (neutral) and the amidine fully ionized, ensuring a clean elution profile based on hydrophobic interaction with the ethoxy-phenyl moiety.

Optimized Protocol
  • Column: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5) or 20 mM Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 40% A / 60% B

    • 20 min: 90% A / 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

Validation Parameters[2]
  • Linearity:

    
     mg/mL (
    
    
    
    ).
  • Specificity: Must resolve the hydrolysis degradant (4-ethoxybenzoic acid), which elutes earlier due to the loss of the basic amidine charge.

Technique B: Non-Aqueous Titration (The Stoichiometric Standard)

Mechanistic Rationale

The amidine group is a weak base. In aqueous conditions, the inflection point is often obscured. We utilize a protogenic solvent (Glacial Acetic Acid) to enhance the apparent basicity of the amidine. Critical Note: Since this is a hydrochloride salt, the chloride ion is too weak a base to be titrated directly. Historically, Mercuric Acetate was added to sequester the chloride (forming undissociated


) and release acetate, which is then titrated.[2] However, due to toxicity, this is often replaced by Argentometric Titration  (for the Cl- counter-ion) or qNMR .
Protocol (Potentiometric Perchloric Acid Titration)
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: 50 mL Glacial Acetic Acid + 10 mL 5% Mercuric Acetate (Caution: Toxic).

  • Electrode: Glass-Calomel combined electrode (filled with saturated

    
     in ethanol to prevent precipitation).
    
  • Procedure:

    • Dissolve 200 mg of analyte in the solvent mixture.

    • Titrate potentiometrically to the endpoint.

    • Perform a blank titration.[2][3]

  • Calculation:

    
    
    Where 
    
    
    
    is the milliequivalent weight of 4-ethoxybenzamidine HCl.

Technique C: Quantitative NMR (The Orthogonal Validator)

Mechanistic Rationale

qNMR is a primary ratio method. It relies on the integration of proton signals relative to an Internal Standard (IS) of known purity.[4] It is independent of the analyte's extinction coefficient or column interaction.

Protocol
  • Solvent: DMSO-

    
     (Provides excellent solubility for the salt).
    
  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.2 ppm) or 1,3,5-Trimethoxybenzene.
    
  • Instrument: 400 MHz or higher.

  • Parameters:

    • Pulse angle: 90°.[5]

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the slowest proton).[5]
    • Scans: 16 or 32.

  • Target Signal: The Ethoxy Methylene Quartet (

    
     ppm) or Methyl Triplet (
    
    
    
    ppm). These are distinct from the aromatic region and the IS.
Calculation


Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity.[5][2][6][7]

Cross-Validation & Decision Matrix

The following diagram illustrates the workflow for cross-validating these techniques to ensure data integrity.

CrossValidation Sample Raw Material (4-Ethoxybenzamidine HCl) Homogeneity Homogenize & Split Sample Sample->Homogeneity MethodA Method A: HPLC-UV (External Std Calibration) Homogeneity->MethodA MethodB Method B: Titration (Stoichiometric) Homogeneity->MethodB MethodC Method C: qNMR (Internal Std Ratio) Homogeneity->MethodC DataA Purity % (Area) Assay % (vs Ref Std) MethodA->DataA DataB Total Base Assay % (Assumes 100% Salt Formation) MethodB->DataB DataC Absolute Weight % (Mass Balance) MethodC->DataC Compare Statistical Comparison (ANOVA / t-test) DataA->Compare DataB->Compare DataC->Compare Decision Final Assay Value Assignment Compare->Decision

Caption: Workflow for orthogonal cross-validation of analytical methods to assign absolute purity.

Comparative Data Summary
FeatureHPLC-UVNon-Aqueous TitrationqNMR
Specificity High (Separates impurities)Low (Reacts with all bases)High (Structural resolution)
Precision (RSD)



Limit of Quantitation Low (ppm level)High (mg level)Moderate (mg level)
Reference Standard Required Not Required (Primary)Not Required (Internal Std used)
Throughput High (Automated)Low (Manual)Medium
Primary Use Routine QC, ImpuritiesBulk Assay (Raw Material)Reference Standard Qualification

Method Development Decision Tree

When establishing the protocol for this specific molecule, follow this logic path to ensure the chosen method matches the development phase.

MethodSelection Start Objective? Q1 Is a Reference Standard Available? Start->Q1 Path_NoRef Use qNMR (Absolute Quantification) Q1->Path_NoRef No Path_Bulk Use Titration (Cost/Speed for Bulk) Q1->Path_Bulk Yes (Need Assay) Path_Trace Use HPLC-UV (Impurity Profiling) Q1->Path_Trace Yes (Need Purity) Establish Primary Ref Std Establish Primary Ref Std Path_NoRef->Establish Primary Ref Std Establish Primary Ref Std->Path_Trace

Caption: Decision matrix for selecting the appropriate quantification technique based on resource availability.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]

  • United States Pharmacopeia (USP).General Chapter <541> Titrimetry. (Current Revision).
  • United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Current Revision).
  • BIPM. qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. Available at: [Link]

  • PubChem. Benzamidine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Benchmarking Guide: In Vitro Potency of 4-Ethoxybenzene-1-carboximidamide HCl vs. Benzamidine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide outlines the protocol for benchmarking 4-Ethoxybenzene-1-carboximidamide hydrochloride (henceforth 4-EB ) against the industry-standard reference, Benzamidine Hydrochloride .

The Scientific Premise: Benzamidine is the archetypal competitive inhibitor for trypsin-like serine proteases, binding to the S1 specificity pocket via a salt bridge with Asp189. However, its potency is limited by a lack of secondary interactions. The introduction of a 4-ethoxy substituent is a medicinal chemistry strategy designed to probe the hydrophobic rim of the S1 pocket. This guide details how to experimentally quantify the potency shift (


 reduction) attributed to this structural modification.
Mechanism of Action (S1 Pocket Dynamics)

The following diagram illustrates the competitive binding equilibrium you will be measuring.

MOA Enzyme Serine Protease (Trypsin/Thrombin) ES_Complex [ES] Complex (Active) Enzyme->ES_Complex + Substrate EI_Complex [EI] Complex (Inactive) Enzyme->EI_Complex + 4-EB (Ki) Substrate Chromogenic Substrate (e.g., BAPNA) Inhibitor 4-Ethoxybenzamidine (Competitor) ES_Complex->Enzyme k-1 Product Product + pNA (Yellow Signal) ES_Complex->Product kcat (Readout) EI_Complex->Enzyme Dissociation

Figure 1: Competitive inhibition mechanism.[1][2] 4-EB competes with the substrate for the active site. A lower


 implies the equilibrium shifts strongly toward the inactive [EI] complex.

Experimental Materials & Setup

To ensure data integrity, the reference compound must be run in parallel on the same plate.

Reagents
ComponentSpecificationPurpose
Test Compound 4-Ethoxybenzene-1-carboximidamide HClTarget inhibitor (S1 hydrophobic probe).
Reference Std Benzamidine Hydrochloride (High Purity)Baseline

reference (~10–40 µM range).[3]
Enzyme Bovine Trypsin (TPCK-treated)TPCK prevents chymotrypsin contamination.
Substrate L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide)Chromogenic substrate specific for Arg-cleavage.
Assay Buffer 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0Ca²⁺ is critical for Trypsin autolysis prevention.
Experimental Workflow

The following logic ensures that the


 shift is due to ligand affinity, not enzyme degradation.

Workflow Prep 1. Preparation Dissolve 4-EB & Ref in DMSO Prepare 2x Serial Dilutions Enzyme_Add 2. Pre-Incubation Add Enzyme to Inhibitor (15 min) Allows [EI] equilibrium to establish Prep->Enzyme_Add Substrate_Add 3. Reaction Initiation Add BAPNA Substrate (Final conc = Km of substrate) Enzyme_Add->Substrate_Add Kinetic_Read 4. Kinetic Read Absorbance @ 405 nm Read every 30s for 10 mins Substrate_Add->Kinetic_Read Analysis 5. Data Analysis Calculate V0 (slope) Fit to Sigmoidal Dose-Response Kinetic_Read->Analysis

Figure 2: Step-by-step kinetic assay workflow. Pre-incubation is mandatory to avoid non-steady-state artifacts.

Detailed Protocol

Step 1: Buffer and Compound Preparation
  • Buffer: Prepare 50 mM Tris-HCl, pH 8.0 containing 20 mM CaCl₂ and 0.01% Triton X-100. Note: Triton prevents the hydrophobic 4-ethoxy compound from aggregating or sticking to the plastic walls.

  • Enzyme Stock: Dissolve Trypsin to 1 mg/mL in 1 mM HCl (stabilizes the enzyme). Dilute to 20 nM working concentration in Assay Buffer immediately before use.

  • Inhibitor Dilution:

    • Prepare 100 mM stocks of 4-EB and Benzamidine in 100% DMSO.

    • Perform a 1:3 serial dilution in Assay Buffer to generate an 8-point concentration curve (e.g., 1000 µM down to 0.4 µM).

Step 2: Assay Execution (96-well format)
  • Blank: Add 100 µL Buffer (no enzyme).

  • Control (0% Inhibition): Add 50 µL Enzyme + 50 µL Buffer (with equivalent DMSO).

  • Test/Reference: Add 50 µL Enzyme + 50 µL Inhibitor dilution.

  • Incubate: 15 minutes at 25°C. Critical: This allows the inhibitor to bind the active site before the substrate competes.

  • Start: Add 100 µL of 2 mM BAPNA substrate (Final conc = 1 mM).

  • Measure: Immediately place in plate reader. Monitor OD405 nm every 30 seconds for 10–15 minutes.

Data Analysis & Benchmarking

Calculating Initial Velocity ( )

Do not use endpoint data. Calculate the slope ($ \Delta OD / \Delta t $) of the linear portion of the curve for each well.

Determining and

Plot


 (y-axis) vs. log[Inhibitor] (x-axis). Fit the data to a 4-parameter logistic equation to find the 

.

Since this is a competitive inhibitor, convert


 to the absolute inhibition constant (

) using the Cheng-Prusoff Equation :


  • [S]: Concentration of Substrate used (1 mM).

  • 
    :  Michaelis constant of the substrate (must be determined for your specific enzyme lot; typically ~1 mM for BAPNA/Trypsin).
    
Benchmarking Interpretation

Compare the derived


 values.[4]
ParameterReference (Benzamidine)Product (4-Ethoxybenzamidine)Interpretation
Expected

10 – 40 µM [1, 2]< 10 µM (Predicted)Lower

indicates higher potency.
SAR Insight Binds only to Asp189 (Salt Bridge).Salt Bridge + Hydrophobic Interaction.The ethoxy group should engage the hydrophobic rim (S1 distal), improving affinity.
Potency Ratio 1.0 (Baseline)> 1.0 (e.g., 2x – 5x)If Ratio > 1, the ethoxy modification is beneficial.

Troubleshooting:

  • If 4-EB

    
     ≈ Benzamidine 
    
    
    
    :
    The ethoxy group may not be reaching the hydrophobic patch, or the enzyme isoform (e.g., cationic trypsin vs. anionic trypsin) has a sterically restricted S1 pocket.
  • If 4-EB precipitates: The ethoxy group increases lipophilicity. Ensure DMSO < 5% and Triton X-100 is present.

References

  • Markwardt, F., et al. (1968).[3] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine and benzylamine." European Journal of Biochemistry, 6(4), 502–506.

  • Katz, B. A., et al. (2001). "Structural Basis for Selectivity of a Small Molecule, S1-Binding, Sub-Micromolar Inhibitor of Urokinase Type Plasminogen Activator." Chemistry & Biology, 8(11), 1107–1121.

  • Bode, W., & Schwager, P. (1975).[3] "The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.0." Journal of Molecular Biology, 98(4), 693–717.

Sources

Reproducibility and robustness of a bioassay for 4-Ethoxybenzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

In the landscape of serine protease inhibitors, 4-Ethoxybenzene-1-carboximidamide hydrochloride (4-Ethoxybenzamidine HCl) represents a refined alternative to the classical standard, Benzamidine HCl. While standard Benzamidine is the "workhorse" inhibitor for protein purification and kinetic assays, its moderate affinity (


) often necessitates high working concentrations (1–10 mM) to achieve effective inhibition.

4-Ethoxybenzamidine HCl leverages a para-ethoxy substituent on the benzene ring. This modification extends the hydrophobic reach of the molecule into the S1 specificity pocket of trypsin-like serine proteases, typically yielding higher binding affinity (lower


) compared to the unsubstituted parent compound.

This guide details the reproducibility and robustness of the bioassay used to validate this potency, offering a direct comparison to industry standards.

Mechanism: Competitive Inhibition

Both 4-Ethoxybenzamidine and Benzamidine function as reversible, competitive inhibitors. They mimic the arginine side chain of the natural substrate, inserting their positively charged amidine group into the active site (S1 pocket) and forming a salt bridge with Asp189 (in Trypsin).

InhibitionMechanism Enzyme Serine Protease (Trypsin) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor (Competitive) Substrate Substrate (L-BAPNA) Inhibitor Inhibitor (4-Ethoxybenzamidine) Product Product (p-Nitroaniline + Color) ES_Complex->Product Catalysis (kcat) EI_Complex->Enzyme Reversible (Ki)

Figure 1: Competitive inhibition pathway.[1][2] The inhibitor competes with the substrate for the active site, preventing the formation of the catalytic complex.

Comparative Landscape

The following table benchmarks 4-Ethoxybenzamidine HCl against the industry standard (Benzamidine HCl) and a common irreversible alternative (PMSF).

Feature4-Ethoxybenzamidine HCl Benzamidine HCl (Standard)PMSF (Alternative)
Type Reversible, CompetitiveReversible, CompetitiveIrreversible, Covalent
Target Trypsin-like Serine ProteasesTrypsin-like Serine ProteasesSerine/Cysteine Proteases
Est. Potency (

)
High (< 20 µM)*Moderate (~20–35 µM)N/A (

driven)
Solubility Moderate (DMSO/Water)High (Water)Low (Isopropanol/Ethanol)
Stability (pH 7-8) High (>24h)High (>24h)Low (

min)
Application High-fidelity kinetics, Low-conc. inhibitionBulk purification, Buffer additiveCell lysis (single use)

*Note: Para-substituted benzamidines generally exhibit improved affinity due to hydrophobic interactions in the S1 pocket [1].

Experimental Design: The Validation Bioassay

To quantify the robustness of 4-Ethoxybenzamidine, we utilize a Chromogenic Trypsin Inhibition Assay . This system is self-validating because it relies on the linear release of p-nitroaniline (pNA), which can be monitored continuously at 405 nm.

Critical Parameters for Reproducibility
  • Enzyme Stability: Trypsin is prone to autolysis. Stock solutions must be prepared in 1 mM HCl (pH 3.0) and stored at -20°C.

  • Equilibrium Time: Competitive inhibitors require pre-incubation with the enzyme to establish the

    
     equilibrium before the substrate is added.
    
  • Solvent Effects: 4-Ethoxybenzamidine is often dissolved in DMSO. The final assay concentration of DMSO must be kept

    
     to prevent solvent-induced enzyme inactivation [2].
    
Workflow Visualization

AssayWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis Stock Prepare Stocks: 1. Enzyme (in HCl) 2. Inhibitor (in DMSO) 3. Substrate (BAPNA) Dilution Serial Dilution of Inhibitor (8-point dose response) Stock->Dilution Mix Step 1: Pre-Incubation Enzyme + Inhibitor (10 min @ 25°C) Dilution->Mix Start Step 2: Start Reaction Add Substrate (Km conc.) Mix->Start Read Step 3: Kinetic Read OD405nm every 30s for 10 mins Start->Read V0 Calculate Initial Velocity (V0) (Slope of linear range) Read->V0 IC50 Fit Curve: 4-Parameter Logistic V0->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Figure 2: Step-by-step assay workflow ensuring steady-state kinetics.

Detailed Protocol

Objective: Determine the


 and 

of 4-Ethoxybenzamidine HCl against Bovine Pancreatic Trypsin.

Reagents:

  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.0.
    
  • Substrate:

    
    -BAPNA (N
    
    
    
    -Benzoyl-DL-arginine 4-nitroanilide),
    
    
    mM. Prepare 20 mM stock in DMSO.
  • Enzyme: Bovine Trypsin. Prepare 1 mg/mL stock in 1 mM HCl.

Step-by-Step:

  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Inhibitor Addition: Add 10 µL of 4-Ethoxybenzamidine serial dilutions (e.g., 0.1 µM to 1000 µM) to wells.

    • Control 1 (Max Activity): 10 µL Buffer + DMSO vehicle.

    • Control 2 (Blank): 10 µL Buffer (No Enzyme).

  • Enzyme Addition: Add 140 µL of diluted Trypsin (approx. 10 nM final conc) in Assay Buffer.

  • Pre-Incubation (Crucial): Incubate for 10 minutes at 25°C. This allows the inhibitor to bind before the substrate competes.

  • Substrate Initiation: Add 50 µL of

    
    -BAPNA (Final conc. = 
    
    
    
    ).
  • Measurement: Immediately read Absorbance at 405 nm in kinetic mode (every 30 seconds for 15 minutes).

  • Data Processing: Calculate the slope (mOD/min) for the linear portion of the curve (

    
    ).
    

Robustness & Reproducibility Metrics

To validate this bioassay for drug development or QC release, the following metrics must be met. These standards ensure the assay distinguishes true inhibition from noise.

A. Z-Factor (Assay Quality)

The Z-factor measures the separation between the positive control (fully inhibited or blank) and the negative control (max activity).



  • Requirement:

    
     is required for a robust screening assay [3].
    
  • Typical Performance: This chromogenic assay typically yields

    
    , indicating excellent robustness.
    
B. Precision (CV%)
  • Intra-assay Precision (Repeatability): CV of replicates within the same plate. Target: < 5% .

  • Inter-assay Precision (Reproducibility): CV of

    
     values across three independent days. Target: < 15% .
    
C. Interference Check

If the 4-Ethoxybenzamidine stock is yellow or turbid, it may interfere with the OD405 reading.

  • Mitigation: Run a "Compound Only" control (Buffer + Inhibitor, No Enzyme). If OD > 0.05, subtract this background from experimental wells.

References

  • Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors of trypsin-like serine proteases.[3] Journal of Enzyme Inhibition.

  • Assay Guidance Manual. (2012). Enzyme Assays: Solvent Tolerance and Optimization. NCBI Bookshelf.

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Cayman Chemical. (2023). Benzamidine (hydrochloride) Product Information.[2][4][5]

  • Sigma-Aldrich. (2023). Trypsin Inhibitor from Bovine Pancreas (BPTI) Technical Guide.

Sources

Safety Operating Guide

4-Ethoxybenzene-1-carboximidamide Hydrochloride: Proper Disposal Procedures

[1][2][3][4][5][6][7]

Part 1: Executive Summary & Immediate Action

4-Ethoxybenzene-1-carboximidamide hydrochloride (also known as 4-Ethoxybenzamidine HCl) is a protease inhibitor and organic building block. Unlike simple inorganic salts, this compound possesses specific aquatic toxicity and stability profiles that mandate thermal destruction (incineration) over bench-top neutralization.

Core Directive: Do NOT dispose of this compound down the drain. It is classified as hazardous chemical waste. All disposal must occur via a licensed chemical waste contractor using high-temperature incineration equipped with scrubbers.

Part 2: Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol. You must treat the material according to its functional groups (amidine, ethoxy) and salt form.

ParameterDataOperational Implication
CAS Number 55836-33-4Use this for waste labeling and inventory tracking.
Formula C

H

N

O

HCl
Nitrogen content requires incineration with NO

scrubbing.
Physical State Solid (Crystalline powder)High risk of dust generation; requires respiratory protection.[1]
Solubility Soluble in water, MethanolSpills can rapidly spread on wet surfaces.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.)Standard PPE (Nitrile gloves, Goggles) is non-negotiable.
Aquatic Toxicity Harmful to aquatic lifeZero-discharge policy for sink disposal.[4]
Part 3: Personal Protective Equipment (PPE) Matrix

Rationale: The amidine functionality is a strong irritant to mucous membranes. The hydrochloride salt form increases water solubility, facilitating rapid absorption through moist skin or eyes.

  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during spill cleanup.

Part 4: Disposal Workflow & Decision Logic

This section details the operational steps for disposal.[2][5][6][7] The logic relies on segregation at the source to prevent cross-contamination of waste streams.

A. Solid Waste (Pure Compound or Heavily Contaminated Solids)
  • Containment: Place the solid material in a chemically compatible container (High-Density Polyethylene - HDPE or Glass).

  • Labeling: Label clearly as "Hazardous Waste - Toxic/Irritant." List the full chemical name and CAS #55836-33-4.

  • Disposal Path: Transfer to the facility's hazardous waste accumulation area.

    • Mechanism:[1][8][9] The waste contractor will incinerate this. The HCl component requires the incinerator to have an acid gas scrubber to capture hydrogen chloride gas evolved during combustion.

B. Liquid Waste (Reaction Mixtures or Stock Solutions)
  • Organic Solvent Solutions: Collect in the "Organic Solvents" waste carboy. Ensure the carboy is compatible (e.g., if dissolved in DMSO or Methanol).

  • Aqueous Solutions: Collect in the "Aqueous Toxic" waste carboy.

    • Critical Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (e.g., Sodium Hydroxide waste). Strong bases will deprotonate the salt, liberating the free amidine base, which may precipitate out of solution or exhibit different volatility/toxicity profiles.

C. Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
  • Bag all dry, contaminated items in a clear, heavy-duty plastic bag (2-mil or thicker).

  • Seal with tape and place inside the solid hazardous waste drum.

  • Why? Trace amounts on dust masks or gloves can become airborne if thrown in regular trash, posing a risk to custodial staff.

Visualization: Waste Segregation Decision Tree

DisposalWorkflowStartWaste Generation:4-Ethoxybenzamidine HClStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure CompoundLiquidLiquid SolutionStateCheck->LiquidDissolvedDebrisContaminated Debris(Gloves, Wipes)StateCheck->DebrisTrace ResidueSolidActionContainerize (HDPE/Glass)Label: 'Toxic Solid'Solid->SolidActionLiquidCheckSolvent Base?Liquid->LiquidCheckDebrisActionDouble BagHazardous Solid WasteDebris->DebrisActionOrganicOrganic Waste Stream(Incineration)LiquidCheck->OrganicMethanol/DMSO/Etc.AqueousAqueous Toxic Stream(Treatment/Incineration)LiquidCheck->AqueousWater/Buffer

Caption: Operational logic flow for segregating 4-Ethoxybenzamidine HCl waste streams to ensure regulatory compliance.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill, immediate containment is necessary to prevent the salt from absorbing ambient moisture and becoming a sticky, difficult-to-clean residue.

  • Evacuate & Ventilate: If the spill is significant (>10g) and dust is airborne, evacuate the immediate area for 15 minutes to allow dust to settle.

  • PPE Up: Don N95 respirator, goggles, and double gloves.

  • Dry Spill (Powder):

    • Do not use a dry brush (creates dust).

    • Cover the spill with a damp paper towel (water or ethanol) to suppress dust.

    • Scoop the damp material into a waste container.

    • Wipe the surface with a 1:1 Ethanol/Water mixture.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or specialized chemical absorbent pads).

    • Do not use sawdust (combustible interaction risk).

    • Collect absorbent into the solid hazardous waste container.

Part 6: Regulatory & Compliance
  • US EPA (RCRA): While not explicitly listed as a P- or U-listed waste, it exhibits characteristics of toxicity and ignitability (if in organic solvent). It is safest to classify under D001 (Ignitable, if in solvent) or as general Toxic Waste based on the SDS aquatic toxicity data.

  • Transport (DOT):

    • Small Quantities: Generally "Not Regulated" for ground transport.

    • Bulk: May be classified under NA1993, Combustible liquid, n.o.s. depending on the solvent carrier. Always consult the specific SDS Section 14 before shipping.

References
  • PubChem. (n.d.). Compound Summary: 4-Ethoxybenzamidine hydrochloride (CAS 55836-33-4). National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Personal protective equipment for handling 4-Ethoxybenzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling of 4-Ethoxybenzene-1-carboximidamide hydrochloride

Understanding the Hazard Profile

This compound is a chemical compound that, like many reagents in a research setting, requires careful handling to mitigate potential risks. Based on data from similar chemical structures, the primary hazards are associated with irritation and acute toxicity.[1][2][3] The hydrochloride salt is typically a solid powder, making dust inhalation a significant concern during handling.

Key Assessed Hazards:

  • Skin Corrosion/Irritation (Category 2): May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation (Category 2/2A): Can cause serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[1][2][3]

  • Acute Oral Toxicity (Category 4): May be harmful if swallowed.[2]

This profile necessitates a robust safety plan, beginning with the correct selection and use of Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Ensemble

The use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[4][5][6] The following table outlines the mandatory PPE for handling this compound, particularly in its solid form.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant nitrile gloves.[4][7][8]Provides a primary barrier against skin contact. Double-gloving is recommended when weighing and transferring powder to allow for safe removal of the outer, potentially contaminated layer without exposing the skin.
Eye & Face Protection ANSI Z.87.1-compliant safety goggles.[7][8]Protects eyes from airborne particulates and accidental splashes. A face shield should be worn over goggles when there is a significant splash hazard.[4][7]
Respiratory Protection NIOSH-approved N95 (or higher) respirator.[4]Essential for any procedure that may generate dust (e.g., weighing, transferring powder) to prevent inhalation and respiratory tract irritation.
Body Protection A fully-buttoned lab coat.[4][5][8]Protects skin and personal clothing from contamination by spills or dust.
Footwear Closed-toe shoes.[4][8]Prevents injury from dropped objects or spills.

Operational Workflow: From Receipt to Disposal

A systematic, cradle-to-grave approach to chemical management is essential for laboratory safety.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the manufacturer's label is intact and legible.

  • Store: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[3] Store away from incompatible materials such as strong oxidizing agents.[3]

Step-by-Step Handling and Solution Preparation Protocol

CRITICAL: All operations involving the handling of solid this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to control dust.

  • Prepare the Workspace: Ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Put on the complete PPE ensemble as detailed in the table above.

  • Weigh the Compound:

    • Use a tared weigh boat or glassine paper.

    • Slowly and carefully transfer the desired amount of powder from the main container to the weigh boat using a clean spatula. Avoid any actions that could create airborne dust.

    • Immediately and securely close the main container.

  • Prepare the Solution:

    • Place the weigh boat with the compound into the destination flask or beaker.

    • Slowly add the solvent, rinsing the powder from the weigh boat into the vessel.

    • If necessary, use a magnetic stirrer to facilitate dissolution.

  • Immediate Cleanup:

    • Dispose of the used weigh boat, contaminated bench paper, and outer gloves into a designated hazardous waste container.

    • Wipe the spatula and any affected surfaces with a damp cloth or towel, also disposing of it as hazardous waste.

Emergency Spill Response

In the event of a spill, a clear and immediate response is crucial. The workflow below outlines the necessary steps for a minor chemical spill. For a major spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[9][10][11]

Caption: Workflow for a Minor Chemical Spill Response.

Waste Disposal

All materials contaminated with this compound, including empty containers, used PPE, and cleanup debris, are considered hazardous chemical waste.[12][13]

  • Collect waste in a designated, leak-proof, and clearly labeled container.[12][13][14]

  • Store waste containers in a designated satellite accumulation area.[15]

  • Never dispose of this chemical or its waste down the drain or in the regular trash.[12][16]

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.

Emergency Exposure Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9][10] Seek immediate medical attention.[2][3]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][10] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air immediately.[1][2][3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[2]

By adhering to these rigorous safety protocols, you can handle this compound with confidence, ensuring a safe and productive research environment. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's chemical hygiene plan for the most comprehensive guidance.

References

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]

  • Research Safety, University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Available at: [Link]

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Available at: [Link]

  • Duke Kunshan University. Laboratory Emergency Preparedness. Available at: [Link]

  • Imperial College London. Emergency procedures. Available at: [Link]

  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Available at: [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Available at: [Link]

  • University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Available at: [Link]

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Available at: [Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas. Available at: [Link]

  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Available at: [Link]

  • Block Scientific. Kit SDS Cover Sheet. Available at: [Link]

  • Carl ROTH. (2022, July 12). Safety Data Sheet. Available at: [Link]

  • NY Creates. (2024, October 4). Standard Operating Procedure for Chemical Handling and Storage. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxybenzene-1-carboximidamide hydrochloride
Reactant of Route 2
4-Ethoxybenzene-1-carboximidamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.